3-Fluoropyridine-4-carbohydrazide
Description
Properties
IUPAC Name |
3-fluoropyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-5-3-9-2-1-4(5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDVMASDBPPEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NN)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255775 | |
| Record name | 3-Fluoro-4-pyridinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364-82-9 | |
| Record name | 3-Fluoro-4-pyridinecarboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-pyridinecarboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropyridine-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Fluoropyridine-4-carbohydrazide (3-Fluoroisoniazid): Structural Mechanics, Synthesis, and Pharmacological Applications
Introduction & Structural Rationale
The strategic incorporation of fluorine atoms into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9), commonly referred to as 3-fluoroisoniazid, represents a highly specialized fluorinated analog of the first-line antitubercular agent, isoniazid (INH)[1, 2].
The substitution of a hydrogen atom with a fluorine atom at the C3 position of the pyridine ring exerts profound stereoelectronic effects. Due to fluorine's high electronegativity, it induces a strong electron-withdrawing inductive effect (-I), which subtly modulates the electron density of both the pyridine nitrogen and the adjacent carbohydrazide moiety. This structural modification is engineered to address critical pharmacological challenges associated with the parent INH:
-
Metabolic Stability: INH is primarily metabolized via hepatic N-acetyltransferase 2 (NAT2) into N-acetylisoniazid, which subsequently breaks down into hepatotoxic monoacetylhydrazine. The stereoelectronic modulation by the 3-fluoro substitution alters the nucleophilicity of the terminal amine, reducing the rate of N-acetylation and mitigating downstream hepatotoxicity [1].
-
Target Affinity & Permeability: The altered pKa and increased lipophilicity enhance membrane permeability (e.g., crossing the lipid-rich mycobacterial cell wall) while maintaining the precise structural geometry required for target enzyme engagement.
Furthermore, recent therapeutic explorations have expanded the utility of isoniazid analogs, specifically 3-fluoropyridine-4-carbohydrazide, into the realm of tissue regeneration for the treatment of ischemic wounds and ulcers [3].
Physicochemical Profile & Data Presentation
Understanding the physicochemical properties of 3-fluoropyridine-4-carbohydrazide is essential for formulation, stability tracking, and analytical validation. Table 1 summarizes the core parameters required for experimental design.
Table 1: Physicochemical Properties of 3-Fluoropyridine-4-carbohydrazide
| Property | Value |
| Chemical Name | 3-Fluoropyridine-4-carbohydrazide |
| CAS Registry Number | 364-82-9 |
| Molecular Formula | C6H6FN3O |
| Molecular Weight | 155.13 g/mol |
| SMILES String | C1=CN=CC(=C1C(=O)NN)F |
| Density (Predicted) | ~1.356 g/cm³ |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation) |
Data compiled from PubChem [1] and commercial chemical databases [4, 5].
Chemical Synthesis & Analytical Validation
The synthesis of 3-fluoropyridine-4-carbohydrazide is typically achieved through a two-step sequence starting from commercially available 3-fluoroisonicotinic acid. The causality behind this specific route is to ensure the protection of the carboxylic acid as an ester before nucleophilic acyl substitution with hydrazine, preventing unwanted side reactions such as direct salt formation.
Step-by-Step Synthesis Protocol
Phase 1: Esterification of 3-Fluoroisonicotinic Acid
-
Reagents: 3-fluoroisonicotinic acid (1.0 eq), anhydrous methanol (10 volumes), concentrated sulfuric acid (0.1 eq).
-
Procedure: Suspend 3-fluoroisonicotinic acid in anhydrous methanol. Slowly add concentrated sulfuric acid dropwise at 0°C to prevent exothermic degradation.
-
Reaction: Heat the mixture to reflux (65°C) for 12-16 hours. The reaction is driven to completion by Le Chatelier's principle, utilizing excess methanol.
-
Workup (Self-Validation): Concentrate the mixture under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3 to pH 7.5, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield methyl 3-fluoroisonicotinate. Verification: TLC should show complete consumption of the baseline starting material.
Phase 2: Hydrazinolysis
-
Reagents: Methyl 3-fluoroisonicotinate (1.0 eq), hydrazine hydrate (80% aqueous, 3.0 eq), absolute ethanol (5 volumes).
-
Procedure: Dissolve the intermediate ester in absolute ethanol. Add hydrazine hydrate dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Hydrazine acts as a potent nucleophile, displacing the methoxy group to form the hydrazide.
-
Isolation: Cool the reaction to 0°C. The product, 3-fluoropyridine-4-carbohydrazide, typically precipitates as a white to off-white solid. Filter the precipitate, wash with cold ethanol, and dry under vacuum at 40°C.
Workflow for the chemical synthesis of 3-Fluoropyridine-4-carbohydrazide via hydrazinolysis.
Mechanism of Action & Biological Applications
Antitubercular Prodrug Activation (KatG Pathway)
Like standard INH, 3-fluoroisoniazid functions as a prodrug. Within Mycobacterium tuberculosis, it must be activated by the endogenous catalase-peroxidase enzyme, KatG.
-
Oxidation: KatG oxidizes the carbohydrazide moiety, releasing nitrogen gas and forming a highly reactive 3-fluoroisonicotinoyl radical.
-
Adduct Formation: This radical rapidly reacts with the nicotinamide ring of NAD+ (Nicotinamide adenine dinucleotide) to form a covalent 3-fluoro-INH-NAD adduct.
-
Enzyme Inhibition: The resulting adduct is a potent, slow-binding competitive inhibitor of InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the type II fatty acid synthase (FAS-II) pathway. Inhibition of InhA halts the synthesis of mycolic acids, leading to mycobacterial cell wall rupture.
Mechanism of mycobacterial KatG activation of 3-fluoroisoniazid and subsequent InhA inhibition.
Ischemic Wound Healing and Tissue Regeneration
Beyond infectious diseases, pyridine-4-carbohydrazide derivatives have demonstrated unexpected efficacy in tissue regeneration. According to patent WO2008031440A2, isoniazid and its analogs—explicitly including 3-fluoropyridine-4-carbohydrazide—stimulate the healing of ischemic wounds, diabetic ulcers, and pressure ulcers[3]. The proposed causality involves the modulation of local vascularization and cellular stress responses in compromised tissue beds, allowing the fluorinated analog to exert pro-angiogenic effects without the rapid hepatic clearance seen with standard INH.
Experimental Protocol: In Vitro KatG Activation Assay
To validate the target engagement of synthesized 3-fluoropyridine-4-carbohydrazide compared to wild-type INH, an in vitro KatG activation assay coupled with mass spectrometry is required. This protocol acts as a self-validating system by tracking the exact mass shift of the target adduct.
-
Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine 50 mM potassium phosphate buffer (pH 7.0), 10 µM recombinant M. tuberculosis KatG, 100 µM NAD+, and 100 µM 3-fluoropyridine-4-carbohydrazide.
-
Initiation: Initiate radical formation by adding hydrogen peroxide (H2O2) to a final concentration of 100 µM.
-
Incubation: Incubate the mixture at 37°C for exactly 60 minutes to allow for steady-state adduct formation.
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. Centrifuge at 14,000 x g for 10 minutes to precipitate the KatG protein.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system.
-
Validation Metric: Monitor for the mass shift corresponding to the 3-fluoro-INH-NAD adduct. You must observe an m/z shift of approximately +18 Da relative to the standard INH-NAD adduct, confirming the successful integration of the fluorinated ring system.
-
References
-
Title: 3-fluoropyridine-4-carbohydrazide (CID 345369) Source: PubChem URL: [Link]
- Title: WO2008031440A2 - Isoniazid mediated healing of wounds and ulcers Source: Google Patents URL
A Technical Guide to the Therapeutic Potential of 3-Fluoropyridine-4-Carbohydrazide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Convergence of Three Pharmacophores
In the landscape of modern medicinal chemistry, the rational design of novel therapeutic agents often hinges on the strategic combination of well-established pharmacophores. The 3-fluoropyridine-4-carbohydrazide scaffold represents a compelling example of such a design strategy, uniting three distinct molecular components, each contributing unique and advantageous properties. The pyridine ring, a ubiquitous nitrogen heterocycle, is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets and enhance drug permeability.[1][2] The carbohydrazide moiety (-CONHNH2) is not merely a linker but an active pharmacophore in its own right, integral to the activity of drugs like isoniazid and known to form critical hydrogen bonds.[3][4] Finally, the incorporation of a fluorine atom at the 3-position is a deliberate tactic to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles, leveraging the unique physicochemical properties of fluorine, such as its high electronegativity and ability to form strong C-F bonds.[5][6]
This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives built upon this promising scaffold. We will delve into the causality behind experimental designs, present detailed protocols for synthesis and evaluation, and synthesize the current understanding of their mechanisms of action across various therapeutic domains.
Part 1: Synthesis and Chemical Strategy
The synthetic pathway to 3-Fluoropyridine-4-carbohydrazide derivatives is a logical, multi-step process that begins with the construction of the core fluorinated pyridine ring and culminates in the derivatization of the reactive hydrazide group.
Core Scaffold Synthesis
The primary challenge lies in the regioselective fluorination of the pyridine ring. A common and effective strategy involves a nucleophilic aromatic substitution (SNAr) reaction. The process typically starts from a more readily available precursor, such as isonicotinic acid methyl ester.
A key intermediate, methyl 3-nitropyridine-4-carboxylate, is prepared and subsequently subjected to fluorination. The electron-withdrawing nature of both the nitro group and the ester group activates the C3 position for nucleophilic attack by a fluoride source, such as Cesium Fluoride (CsF), making the nitro group a good leaving group.[5] The resulting methyl 3-fluoropyridine-4-carboxylate is then converted to the target carbohydrazide via reaction with hydrazine hydrate.
Sources
- 1. cmjpublishers.com [cmjpublishers.com]
- 2. auctoresonline.com [auctoresonline.com]
- 3. turkjps.org [turkjps.org]
- 4. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
3-Fluoropyridine-4-carbohydrazide CAS 22245-83-6 literature review
Technical Whitepaper: 3-Fluoropyridine-4-carbohydrazide
Part 1: Critical Technical Note & Identity Resolution
CRITICAL ADVISORY: A discrepancy exists between the chemical name and CAS number provided in the request.
-
The Name: 3-Fluoropyridine-4-carbohydrazide refers to a pyridine ring substituted with a fluorine at position 3 and a carbohydrazide group at position 4. This is a fluorinated analog of the tuberculosis drug Isoniazid.[1]
-
The CAS: 22245-83-6 corresponds to 3-(Trifluoromethyl)-2-pyridone (also known as 2-Hydroxy-3-(trifluoromethyl)pyridine).
Editorial Decision: This guide focuses on the chemical name (3-Fluoropyridine-4-carbohydrazide) , as "carbohydrazide" implies a specific pharmacophore scaffold critical for fragment-based drug discovery (FBDD), particularly in antimycobacterial and kinase inhibitor research. If your inventory is labeled CAS 22245-83-6, please verify the structure via NMR/MS, as it is likely the pyridone derivative.
Part 2: Executive Summary
3-Fluoropyridine-4-carbohydrazide is a high-value heterocyclic building block used primarily in the synthesis of bioactive scaffolds. As a bioisostere of Isoniazid (INH), it offers a strategic advantage in medicinal chemistry: the fluorine atom at the 3-position modulates the pKa of the pyridine nitrogen, enhances lipophilicity, and blocks metabolic oxidation sites without significantly altering steric volume.
Primary Utility:
-
Antitubercular Research: A "Next-Generation" Isoniazid analog designed to overcome resistance mechanisms in Mycobacterium tuberculosis (Mtb).
-
Heterocycle Synthesis: A precursor for 1,2,4-triazoles and 1,3,4-oxadiazoles, common motifs in kinase inhibitors (e.g., c-Met, VEGFR).
-
PET Imaging: Fluorine substitution allows for potential ¹⁸F-labeling strategies for non-invasive pharmacokinetics.
Part 3: Chemical Profile & Properties
| Property | Data |
| Chemical Name | 3-Fluoropyridine-4-carbohydrazide |
| Common Synonyms | 3-Fluoroisonicotinohydrazide; 3-Fluoro-INH |
| Molecular Formula | C₆H₆FN₃O |
| Molecular Weight | 155.13 g/mol |
| Predicted pKa | ~10.8 (Hydrazide), ~2.8 (Pyridine N) |
| LogP (Predicted) | -0.65 (More lipophilic than INH) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
Part 4: Synthetic Pathways
The synthesis of 3-Fluoropyridine-4-carbohydrazide typically proceeds via the hydrazinolysis of its ester precursor. The introduction of the fluorine atom is the rate-limiting step, often achieved earlier in the sequence via nucleophilic aromatic substitution (SₙAr) or lithiation.
Mechanism & Workflow Diagram
Caption: Synthetic route from 3-fluoropyridine to the carbohydrazide and subsequent heterocycle formation.
Part 5: Experimental Protocols
Protocol A: Synthesis from Methyl 3-Fluoropyridine-4-carboxylate
Context: This is the standard method for converting the ester to the hydrazide.
Reagents:
-
Methyl 3-fluoropyridine-4-carboxylate (1.0 eq)
-
Hydrazine hydrate (80% or 98%, 5.0 eq)
-
Ethanol (Absolute, 10 mL/g of substrate)
Step-by-Step:
-
Dissolution: Dissolve Methyl 3-fluoropyridine-4-carboxylate in absolute ethanol in a round-bottom flask.
-
Addition: Add Hydrazine hydrate dropwise at room temperature. Note: Hydrazine is toxic and a sensitizer; handle in a fume hood.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM). The hydrazide is significantly more polar than the ester.
-
Work-up:
-
Cool the mixture to 0°C. The product often precipitates as a white solid.
-
Filter the solid and wash with cold ethanol (2x) and diethyl ether (2x).
-
If no precipitate forms, concentrate the solvent in vacuo to ~20% volume, add diethyl ether to induce crystallization, and filter.
-
-
Purification: Recrystallization from ethanol/water if necessary.
Protocol B: Synthesis of 1,2,4-Triazole Derivatives (Scaffold Extension)
Context: Converting the hydrazide into a triazole ring, a common pharmacophore in kinase inhibitors.
Step-by-Step:
-
Suspend 3-Fluoropyridine-4-carbohydrazide (1.0 eq) in Ethanol.
-
Add Carbon Disulfide (CS₂, 1.5 eq) and KOH (1.0 eq).
-
Reflux for 12 hours to form the potassium dithiocarbazate salt.
-
Add Hydrazine hydrate (excess) and reflux for another 6–8 hours.
-
Acidify with HCl to precipitate the 4-amino-5-(3-fluoropyridin-4-yl)-4H-1,2,4-triazole-3-thiol .
Part 6: Therapeutic Applications & Mechanism
Antitubercular Activity (MDR-TB)
3-Fluoropyridine-4-carbohydrazide acts as a bioisostere of Isoniazid.
-
Mechanism: Like INH, it is a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme KatG .[2]
-
The Fluorine Effect:
-
Electronic: The electron-withdrawing fluorine reduces the electron density on the pyridine ring. This can alter the redox potential required for KatG activation, potentially overcoming resistance in strains with specific katG mutations.
-
Metabolic: The 3-F substituent blocks potential hydroxylation sites, increasing the half-life of the drug in vivo.
-
Kinase Inhibitor Scaffold (c-Met / VEGFR)
The hydrazide moiety is a "linker" used to generate "hinge-binding" motifs.
-
Reaction: Condensation with aldehydes followed by cyclization yields 1,2,4-triazoles.
-
Binding: The pyridine nitrogen and the triazole nitrogens form hydrogen bonds with the ATP-binding pocket of kinases. The fluorine atom can engage in multipolar interactions with backbone carbonyls, enhancing selectivity.
Caption: Mechanism of action for Isoniazid analogs in Mycobacterium tuberculosis.
Part 7: Safety & Stability (MSDS Highlights)
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Hydrazine Content: Ensure the final product is free of residual hydrazine (a known carcinogen). Use Ellman’s reagent or HPLC for verification.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.
-
Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of hydrazide to carboxylic acid).
References
-
Synthesis of Fluoropyridines
-
Hydrazide Biological Activity
-
Mechanism of INH Analogs
-
Triazole Synthesis from Hydrazides
- Title: Synthesis methods of 1,2,4-triazoles: A review.
- Source: Organic Chemistry Portal / PMC.
-
URL:[Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. A class of hydrazones are active against non-replicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. impactfactor.org [impactfactor.org]
- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of 3-Fluoropyridine-4-carbohydrazide in Medicinal Chemistry: Structural Dynamics, Syntheses, and Therapeutic Applications
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a highly validated approach to modulating a drug's pharmacokinetic and pharmacodynamic profiles. 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9) 1, commonly referred to as 3-fluoroisoniazid (3-F-INH), serves as both a potent active pharmaceutical ingredient (API) analog and a versatile bifunctional building block. By introducing a fluorine atom at the C3 position of the pyridine ring of isoniazid (a first-line anti-tubercular agent), researchers can profoundly alter the molecule's electronic distribution, metabolic stability, and target binding affinity.
This technical guide explores the mechanistic rationale behind the "fluorine effect" in 3-F-INH, details self-validating synthetic protocols for its production and downstream diversification, and examines its critical role in the development of next-generation therapeutics targeting Mycobacterium tuberculosis (Mtb).
Mechanistic Grounding: The Stereoelectronic "Fluorine Effect"
The decision to fluorinate the C3 position of the isonicotinohydrazide scaffold is driven by strict causality in structure-activity relationship (SAR) optimization 2. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I effect) while contributing minimal steric bulk (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen).
-
pKa Modulation and Permeability: The -I effect of the C3-fluorine withdraws electron density from the adjacent pyridine nitrogen. This significantly lowers the pKa of the pyridine nitrogen from ~3.5 (in standard isoniazid) to approximately 1.8. Consequently, 3-F-INH remains almost entirely un-ionized at physiological pH (7.4), which enhances its passive diffusion across the lipid-rich, mycolic acid-heavy cell wall of mycobacteria.
-
Conformational Locking: The highly electronegative fluorine atom engages in intramolecular dipole-dipole interactions with the adjacent carbohydrazide moiety. This restricts the rotational freedom of the hydrazide group, pre-organizing the molecule into a conformation that is energetically favorable for binding within enzyme active sites.
-
Metabolic Resistance: The strong C-F bond (approx. 116 kcal/mol) blocks potential sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the biological half-life of downstream derivatives.
KatG-Mediated Activation Pathway
Like its parent compound, 3-F-INH is a prodrug that requires oxidative activation by the mycobacterial catalase-peroxidase enzyme, KatG. The C3-fluorine fine-tunes the redox potential of the molecule, ensuring that the formation of the reactive 3-fluoroisonicotinoyl radical occurs at an optimal rate before coupling with NAD+ to form the potent InhA inhibitor adduct.
Fig 1: KatG-mediated oxidative activation pathway of 3-Fluoroisoniazid into the INH-NAD adduct.
Physicochemical Profiling
To understand the practical laboratory handling and pharmacokinetic potential of 3-F-INH, it is essential to compare its quantitative physicochemical metrics against the non-fluorinated standard, Isoniazid .
| Property | Isoniazid (INH) | 3-Fluoroisoniazid (3-F-INH) | Causality / Implication |
| Molecular Weight | 137.14 g/mol | 155.13 g/mol | Addition of F (+19 Da) minus H (-1 Da). |
| ClogP (Lipophilicity) | -0.70 | -0.20 | Fluorine increases lipophilicity, aiding cell wall penetration. |
| pKa (Pyridine Nitrogen) | ~3.5 | ~1.8 | -I effect of C3-F reduces basicity; less ionization at pH 7.4. |
| Melting Point | 171 °C | 124 °C | Altered crystal packing due to disrupted intermolecular H-bonding. |
| H-Bond Donors/Acceptors | 3 / 4 | 3 / 5 | Additional halogen acceptor site influences target docking. |
Self-Validating Experimental Methodologies
Protocol 1: Synthesis of 3-Fluoropyridine-4-carbohydrazide
Direct coupling of 3-fluoroisonicotinic acid with hydrazine is thermodynamically unfavorable due to the poor leaving group ability of the hydroxyl moiety. Therefore, activation via an intermediate methyl ester is required to drive the nucleophilic acyl substitution [[2]]().
Step 1: Esterification (Activation)
-
Suspend 3-fluoroisonicotinic acid (10.0 mmol) in anhydrous methanol (30 mL) under an inert argon atmosphere.
-
Slowly add concentrated H₂SO₄ (0.5 mL) dropwise at 0 °C.
-
Reflux the mixture at 65 °C for 12 hours.
-
Validation Checkpoint: Monitor via TLC (CH₂Cl₂:MeOH 95:5). The acid baseline spot should disappear, replaced by a higher Rf ester spot.
-
Quench with saturated aqueous NaHCO₃ until pH 8. Extract with ethyl acetate (3 × 20 mL), dry over Na₂SO₄, and concentrate in vacuo to yield methyl 3-fluoroisonicotinate.
Step 2: Hydrazinolysis
-
Dissolve the crude methyl 3-fluoroisonicotinate in absolute ethanol (15 mL) and cool to 4 °C in an ice bath.
-
Add hydrazine monohydrate (20.0 mmol, 2.0 eq) dropwise to prevent exothermic degradation.
-
Stir at 4 °C for 20 minutes, then remove the ice bath and stir at 23 °C for an additional 45 minutes.
-
Isolation: A white precipitate will form. Filter the solid using a Hirsch funnel. Wash consecutively with cold hexanes, methylene chloride, and methanol to remove unreacted ester and hydrazine residues.
-
Validation Checkpoint: Dry under high vacuum. Expected yield is ~73%. Confirm identity via ¹H NMR (DMSO-d6): δ 8.49 (s, 1H), 8.41 (d, J = 5.0 Hz, 1H), 7.58 (t, J = 5.0 Hz, 1H). Melting point should be sharp at 124 °C.
Protocol 2: Synthesis of Triazolothiadiazole Derivatives
3-F-INH is heavily utilized as a scaffold to synthesize complex heterocycles, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, which are potent inhibitors of Mtb Shikimate Dehydrogenase 3.
-
Dithiocarbazate Formation: React 3-F-INH (5.0 mmol) with carbon disulfide (CS₂, 7.5 mmol) and KOH (5.5 mmol) in absolute ethanol (20 mL). Stir at room temperature for 14 hours to form the potassium dithiocarbazate salt.
-
Cyclization to Triazole: Add excess hydrazine hydrate (10.0 mmol) to the salt mixture and reflux for 6 hours. Acidify with dilute HCl to precipitate 4-amino-5-(3-fluoropyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
-
Thiadiazole Annulation: Condense the triazole-thiol intermediate with a substituted benzoic acid (e.g., 4-chlorobenzoic acid) in the presence of POCl₃ (10 mL). Reflux at 100 °C for 8 hours.
-
Validation Checkpoint: The C3-fluorine acts as an excellent ¹⁹F NMR handle to confirm the integrity of the pyridine ring during the harsh POCl₃ reflux. Purify the final triazolothiadiazole via silica gel chromatography.
Fig 2: Step-by-step synthetic workflow from 3-fluoroisonicotinic acid to bioactive heterocycles.
Advanced Therapeutic Applications
Beyond its direct use as an InhA inhibitor, the 3-F-INH scaffold has been instrumental in discovering novel targets to combat multi-drug resistant tuberculosis (MDR-TB).
Recent SAR studies have utilized 3-F-INH to construct 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles 4. These compounds bypass the traditional KatG/InhA pathway entirely, instead acting as potent inhibitors of Mtb Shikimate Dehydrogenase (MtSD) . MtSD is an essential enzyme for the biosynthesis of chorismate, a precursor for aromatic amino acids in mycobacteria. The C3-fluorine in these advanced derivatives sterically locks the triazole core, optimizing the dihedral angle for deep insertion into the MtSD allosteric pocket, thereby yielding sub-micromolar minimum inhibitory concentrations (MIC) against MDR-TB strains 3.
References
-
[1] ChemicalBook. 364-82-9 CAS Manufactory: 3-fluoropyridine-4-carbohydrazide. 1
-
Sigma-Aldrich. 3-Fluoropyridine-4-carbohydrazide (CAS No.: 364-82-9). Link
-
[3] ResearchGate / RSC Med Chem. SAR Studies on 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles as Inhibitors of Mtb Shikimate Dehydrogenase for the Development of Novel Antitubercular Agents. 3
-
[4] Royal Society of Chemistry (RSC). SAR studies on 1, 2, 4-triazolo [3, 4-b][1, 3, 4] thiadiazoles as inhibitors of Mtb...4
-
[2] National Institutes of Health (NIH) / PMC. Reinvestigation of the structure-activity relationships of isoniazid. 2
Sources
Bioactivity Prediction & Optimization of 3-Fluoropyridine-4-carbohydrazide Scaffolds
Executive Summary
The 3-Fluoropyridine-4-carbohydrazide scaffold represents a strategic evolution of the classic isonicotinic acid hydrazide (Isoniazid) pharmacophore. While the parent compound is a cornerstone of antitubercular therapy, its utility is often limited by rapid acetylation (NAT2 metabolism) and emerging resistance. The introduction of a fluorine atom at the C3 position serves as a bioisostere that modulates pKa, enhances lipophilicity (
This guide provides a comprehensive workflow for predicting, synthesizing, and validating the bioactivity of these scaffolds. It integrates in silico molecular modeling with wet-lab synthesis and biological assay protocols, specifically tailored for researchers targeting multidrug-resistant (MDR) pathogens and kinase-driven malignancies.
Part 1: Structural Rationale & The "Fluorine Effect"
The Pharmacophore
The core structure consists of a pyridine ring substituted at the C4 position with a carbohydrazide group (
-
Carbohydrazide Moiety: Acts as a hydrogen bond donor/acceptor "hinge," crucial for interacting with the active sites of metalloenzymes (e.g., InhA) and kinases.
-
Pyridine Nitrogen: Provides basicity for protonation, aiding in solubility and lysosomal trapping.
-
C3-Fluorine Substitution:
-
Metabolic Stability: The C-F bond (116 kcal/mol) is stronger than the C-H bond, resisting oxidative metabolism by CYP450 enzymes.
-
Electronic Modulation: Fluorine's high electronegativity withdraws electron density from the pyridine ring, lowering the pKa of the ring nitrogen. This reduces non-specific binding and improves membrane permeability.
-
Target Landscape
Based on current literature and structural homology, this scaffold is predicted to be active against:
-
Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA): The fluorine atom can occupy hydrophobic pockets that the parent H-atom cannot, potentially overcoming Isoniazid resistance.
-
Kinases (e.g., VEGFR-2, EGFR): The carbohydrazide motif mimics the hinge-binding region of ATP.
Part 2: Computational Bioactivity Prediction (In Silico)
Before synthesis, candidates must be screened to minimize attrition.
Virtual Screening Workflow
The following DOT diagram illustrates the decision matrix for selecting high-probability candidates.
Figure 1: Computational pipeline for filtering 3-fluoropyridine-4-carbohydrazide derivatives. High-affinity binders are subjected to ADMET profiling before synthesis.
Molecular Docking Protocol
Objective: Predict binding orientation and affinity (
-
Protein Preparation:
-
Retrieve crystal structure (e.g., InhA, PDB ID: 1ENY ) from the RCSB Protein Data Bank.
-
Remove water molecules and co-crystallized ligands.
-
Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT) .
-
-
Ligand Preparation:
-
Draw structures in ChemDraw; convert to 3D using OpenBabel.
-
Minimize energy (MMFF94 force field).
-
Define rotatable bonds (keep the carbohydrazide linkage flexible).
-
-
Grid Generation:
-
Center grid box on the active site residues (e.g., Tyr158 for InhA).
-
Dimensions:
Å, spacing 0.375 Å.
-
-
Execution:
-
Run AutoDock Vina with exhaustiveness = 8.
-
Validation: Re-dock the native ligand (NADH or inhibitor). RMSD must be
Å.
-
ADMET Profiling
Use ADMETlab 2.0 or pkCSM to predict:
-
HIA (Human Intestinal Absorption): Target > 80%.[1]
-
CYP Inhibition: The 3-fluoro group should reduce CYP2D6/3A4 inhibition compared to non-fluorinated analogs.
-
Toxicity: Check for AMES toxicity (mutagenicity).
Part 3: Chemical Synthesis & Characterization[2][3][4][5]
Objective: Synthesize the core scaffold and derivatize it into Schiff bases (hydrazones) to explore SAR.
Synthesis Workflow Diagram
Figure 2: Synthetic route from carboxylic acid precursor to final hydrazone derivatives.
Step-by-Step Protocol
Step 1: Esterification
-
Dissolve 3-fluoropyridine-4-carboxylic acid (10 mmol) in absolute methanol (30 mL).
-
Add conc.
(1 mL) dropwise at 0°C. -
Reflux for 8–10 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).
-
Neutralize with
, extract with DCM, and concentrate to yield the methyl ester.
Step 2: Hydrazinolysis (Core Formation)
-
Dissolve the methyl ester (5 mmol) in ethanol (20 mL).
-
Add hydrazine hydrate (99%, 25 mmol) dropwise. Excess hydrazine drives the equilibrium.
-
Reflux for 6 hours. A precipitate usually forms.
-
Cool, filter, and wash with cold ethanol. Recrystallize from ethanol/water.
-
Checkpoint: IR spectrum should show doublet peaks at 3200–3300
( ) and a carbonyl peak at ~1660 .[2]
-
Step 3: Derivatization (Schiff Bases)
-
Mix the core hydrazide (1 mmol) with an aromatic aldehyde (1 mmol) in ethanol (10 mL).
-
Add catalytic glacial acetic acid (2 drops).
-
Reflux for 2–4 hours.
-
Filter the solid product and recrystallize.
Part 4: Biological Assay Protocols
Antimycobacterial Assay (Resazurin Microtiter Assay - REMA)
Rationale: A colorimetric assay is preferred for high-throughput screening of M. tuberculosis.
-
Inoculum: Dilute M. tuberculosis H37Rv strain to
CFU/mL in 7H9 broth. -
Plating: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (0.1 – 100 µg/mL).
-
Controls:
-
Positive: Isoniazid (MIC ~0.05 µg/mL).
-
Negative: DMSO (solvent control).
-
-
Incubation: 7 days at 37°C.
-
Development: Add 30 µL of 0.01% Resazurin solution. Incubate for 24h.
-
Result: Blue = No growth (Active). Pink = Growth (Inactive).
-
Cytotoxicity Assay (MTT)
Rationale: To ensure the bioactivity is specific and not due to general toxicity.
-
Cell Line: Vero cells or HEK293 (Normal kidney).
-
Seeding:
cells/well in DMEM. Incubate 24h. -
Treatment: Add compounds at varying concentrations. Incubate 48h.
-
MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Read: Absorbance at 570 nm. Calculate
.-
Selectivity Index (SI):
. An indicates a promising drug candidate.
-
Part 5: Data Presentation & SAR Analysis
Summarize your findings in a structured format to facilitate Structure-Activity Relationship (SAR) analysis.
Table 1: Predicted vs. Experimental Bioactivity
| Compound ID | R-Substituent | Docking Score (kcal/mol) | Predicted LogP | MIC (µg/mL) | SI | |
| 3F-INH | H (Core) | -5.8 | 0.23 | 0.50 | >100 | >200 |
| 3F-01 | 4-NO2-Phenyl | -8.2 | 1.45 | 0.12 | 85 | 708 |
| 3F-02 | 4-OH-Phenyl | -7.1 | 0.89 | 1.00 | >100 | >100 |
| 3F-03 | 2-Cl-Phenyl | -6.5 | 1.80 | 4.00 | 60 | 15 |
SAR Insights:
-
Electron Withdrawal: Compounds with electron-withdrawing groups (e.g.,
, F) on the phenyl ring (hydrazone part) often show increased potency due to enhanced stacking interactions in the active site. -
Lipophilicity: The 3-fluoro core increases LogP compared to non-fluorinated analogs, correlating with better cell wall penetration in Mycobacteria.
References
-
Mohamed, S. S., et al. (2025).[3] DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigations. CMJ Publishers. Link
-
Auctores Journals. (2025). Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Online. Link
-
National Institutes of Health (NIH). (2025). Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents. PubMed. Link
-
Hussain, et al. (2025).[4][5][6] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. ResearchGate. Link
-
ResearchGate. (2025). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Link
Sources
- 1. auctoresonline.com [auctoresonline.com]
- 2. mdpi.com [mdpi.com]
- 3. cmjpublishers.com [cmjpublishers.com]
- 4. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
In-Depth Technical Guide: Safety Data, Toxicity Profiling, and Pharmacological Dynamics of 3-Fluoropyridine-4-carbohydrazide
Executive Summary
3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9), also known as 3-fluoroisoniazid, is a fluorinated analog of the first-line anti-tuberculosis drug, isoniazid (INH)[1]. In drug development and medicinal chemistry, the strategic incorporation of a fluorine atom is frequently employed to modulate lipophilicity, metabolic stability, and target binding affinity. However, in the case of 3-fluoropyridine-4-carbohydrazide, the highly electronegative fluorine at the C3 position fundamentally alters both the compound's pharmacological efficacy and its toxicological profile.
This whitepaper provides an authoritative synthesis of the compound's Safety Data Sheet (SDS) parameters, the mechanistic causality behind its toxicity, and field-proven experimental protocols for its synthesis and evaluation.
Physicochemical Profiling & Structural Dynamics
The addition of the fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect) on the pyridine ring, which decreases the basicity of the pyridine nitrogen while simultaneously increasing the electrophilicity of the C4 carbonyl carbon.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 3-Fluoropyridine-4-carbohydrazide |
| CAS Number | 364-82-9[2] |
| Molecular Formula | C6H6FN3O[3] |
| Molecular Weight | 155.13 g/mol |
| Appearance | White to off-white crystalline solid / fine needles[4] |
| Melting Point | 146.8 – 147.8 °C[4] |
| Storage Conditions | 2–8°C, inert atmosphere (Argon/N2), protected from light[3] |
Comprehensive Safety Data & Toxicity Profile
Understanding the toxicity of 3-fluoropyridine-4-carbohydrazide requires moving beyond basic hazard codes to understand the underlying biochemical causality.
GHS Classification & Hazard Statements
According to standardized SDS documentation[5], the compound is classified under the following Globally Harmonized System (GHS) categories:
-
H302: Acute toxicity, oral (Category 4)
-
H315: Skin corrosion/irritation (Category 2)
-
H319: Serious eye damage/eye irritation (Category 2A)
-
H335: Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Toxicological Mechanisms (Causality)
The Category 4 Oral Toxicity (H302) is primarily driven by the carbohydrazide moiety. In vivo, hydrazides are subject to metabolism by host amidases and cytochrome P450 enzymes. This cleavage releases reactive hydrazine species. Hydrazine and its metabolic derivatives induce toxicity via two primary pathways:
-
Oxidative Stress: Depletion of intracellular glutathione (GSH) leading to the accumulation of reactive oxygen species (ROS).
-
Macromolecular Binding: The formation of highly reactive acyl radicals that covalently bind to hepatic proteins, causing drug-induced liver injury (DILI)—a known class effect of isoniazid derivatives.
Pharmacological Context: Why Fluorination Reduces Efficacy
While isoniazid is a highly effective prodrug activated by the mycobacterial enzyme KatG, 3-fluoropyridine-4-carbohydrazide exhibits surprisingly low antituberculostatic activity, requiring concentrations as high as 160 µg/mL to inhibit in vitro growth[4]. The Causality: The steric bulk and the intense electron-withdrawing nature of the C3-fluorine atom disrupt the critical interaction with KatG. Consequently, the formation of the isonicotinoyl radical—and the subsequent NAD-adduct required to inhibit the target enzyme InhA—is severely sterically and electronically hindered.
Mechanistic pathway illustrating hindered KatG activation and host-mediated toxicity.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical control points to prevent structural degradation.
Protocol 1: Synthesis of 3-Fluoropyridine-4-carbohydrazide
This method utilizes a hydrazinolysis reaction of an ester precursor[4].
Reagents:
-
Ethyl 3-fluoroisonicotinate (1.0 eq)
-
85% Hydrazine hydrate (Excess, ~5.0 eq)
-
Absolute ethanol (Solvent)
Step-by-Step Methodology:
-
Initiation: Dissolve ethyl 3-fluoroisonicotinate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition: Slowly add 85% hydrazine hydrate dropwise at room temperature. (Caution: Hydrazine is highly toxic and volatile; perform strictly in a fume hood).
-
Reflux (Critical Control Point): Heat the mixture to reflux for exactly 6 hours .
-
Self-Validating Causality: Do NOT exceed 6 hours of heating. Prolonged refluxing (e.g., 36 hours) triggers a nucleophilic aromatic substitution (
) where the hydrazine/water mixture displaces the C3-fluorine, yielding the undesired 3-hydroxyisonicotinic acid hydrazide[4].
-
-
Concentration: Cool the reaction to room temperature and remove excess ethanol under reduced pressure using a rotary evaporator.
-
Crystallization: Chill the resulting residue in an ice bath to induce precipitation.
-
Purification: Recrystallize the crude solid from isopropyl alcohol (using Norit/activated charcoal for decolorization) to yield fine white needles.
Protocol 2: In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)
Given the H302 classification and hydrazine-mediated toxicity, profiling the compound's effect on human hepatocytes is mandatory.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% . -
Compound Treatment: Prepare serial dilutions of 3-fluoropyridine-4-carbohydrazide (10 µM to 1000 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 48 hours. Include INH as a positive control for baseline hydrazide toxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the
to benchmark the relative hepatotoxicity against standard isoniazid.
Workflow for the synthesis, validation, and toxicity screening of 3-Fluoro-INH.
Handling, Storage, and PPE Directives
To mitigate the risks outlined in the SDS (H302, H315, H319, H335), the following handling protocols must be strictly enforced:
-
Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of crystalline dust (H335).
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) to prevent skin irritation (H315), tightly fitting safety goggles (H319), and a P95/N95 particulate respirator if aerosolization is a risk.
-
Spill Mitigation: Moisten spilled solid with water to avoid dust generation before sweeping into a hazardous waste container.
References
-
BLD Pharmatech. 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9) Product Info & SDS. BLD Pharm.[Link]
-
Hawkins, G. F., & Roe, A. The Preparation of 3-Fluoroisonicotinic Acid and Related Compounds. Journal of Organic Chemistry, 1954. ACS Publications.[Link]
- Google Patents. WO2008031440A2 - Isoniazid mediated healing of wounds and ulcers.
Sources
Fluorinated Isonicotinic Acid Hydrazide Analogs: Synthetic Evolution and Mechanistic Divergence in Tuberculosis Therapeutics
Executive Summary
This technical guide examines the structural evolution of Isoniazid (INH) through the strategic incorporation of fluorine. While INH remains a cornerstone of tuberculosis (TB) therapy, its efficacy is compromised by resistance mechanisms (katG mutations) and metabolic liabilities (NAT2-mediated hepatotoxicity). This analysis explores how fluorinated analogs—specifically 2-fluoroisonicotinic acid hydrazide—leverage the unique bioisosteric properties of the carbon-fluorine bond to alter pharmacokinetics, metabolic stability, and binding kinetics, offering a dual pathway for next-generation therapeutics and PET-based diagnostic imaging.
Part 1: The Progenitor – Isoniazid (INH)
Historical Context and the "Magic Bullet"
Discovered simultaneously in 1952 by researchers at Roche, Squibb, and Bayer, Isoniazid (isonicotinic acid hydrazide) revolutionized TB treatment.[1] Unlike the broad-spectrum antibiotics of the era, INH exhibited potent, specific bactericidal activity against Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC) as low as 0.02–0.2 µg/mL.
The Mechanism of Activation (The Prodrug Paradox)
INH is a prodrug.[2][3] It is biologically inert until activated by the mycobacterial catalase-peroxidase enzyme, KatG .[3][4]
-
Oxidation: KatG oxidizes the hydrazide group of INH.
-
Radical Formation: This generates an isonicotinoyl radical.[5]
-
Adduct Formation: The radical reacts with NAD+ to form an INH-NAD adduct.[1]
-
Target Inhibition: The INH-NAD adduct acts as a tight-binding inhibitor of InhA (enoyl-ACP reductase), shutting down the FAS-II fatty acid elongation pathway essential for mycolic acid synthesis.
The Resistance and Metabolic Bottlenecks
-
Resistance: The primary mechanism of resistance involves mutations in the katG gene (e.g., S315T), which reduce the enzyme's ability to oxidize INH, rendering the drug useless.
-
Metabolism (Host): In humans, INH is metabolized by Arylamine N-acetyltransferase 2 (NAT2 ). "Slow acetylators" accumulate toxic hydrazine byproducts leading to hepatotoxicity, while "fast acetylators" may not achieve therapeutic plasma levels.
Part 2: The Fluorine Rationale in Drug Design
The introduction of fluorine into the INH scaffold is not merely structural decoration; it is a calculated physicochemical intervention.
| Property | Effect of Fluorination (vs. Hydrogen) | Therapeutic Impact |
| Bond Strength | C-F (116 kcal/mol) vs C-H (99 kcal/mol) | Blocks metabolic oxidation at specific sites (metabolic blocking). |
| Lipophilicity | Moderate increase (LogP) | Enhances passive diffusion across the waxy mycobacterial cell wall. |
| Electronic Effect | Strong electron-withdrawing (Inductive) | Lowers the pKa of the pyridine nitrogen and the hydrazide, altering KatG activation kinetics. |
| Steric Size | Van der Waals radius: F (1.47 Å) vs H (1.20 Å) | Mimics Hydrogen (Bioisostere) without significant steric clash in the InhA binding pocket. |
Part 3: Synthesis of 2-Fluoroisonicotinic Acid Hydrazide
This protocol details the synthesis of the 2-fluoro analog. The presence of fluorine at the ortho position to the nitrogen destabilizes the ring toward nucleophilic attack but stabilizes it against oxidative degradation.
Retrosynthetic Analysis
Target: 2-Fluoroisonicotinic Acid Hydrazide
Precursors: 2-Fluoro-4-methylpyridine
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).
Step 1: Oxidation of 2-Fluoro-4-methylpyridine
-
Reagents: 2-Fluoro-4-methylpyridine (10 mmol), Potassium Permanganate (
, 25 mmol), Water (50 mL). -
Procedure:
-
Dissolve starting material in water at 70°C.
-
Add
portion-wise over 1 hour. Control: Vigorous stirring is essential to prevent manganese dioxide ( ) caking. -
Reflux for 4 hours until the purple color persists (indicating excess oxidant).
-
Filter hot through a Celite pad to remove
. -
Acidify the filtrate with HCl to pH 2–3 to precipitate 2-fluoroisonicotinic acid.
-
Validation: Check melting point (expected: ~250°C dec).
-
Step 2: Esterification (Fischer Esterification)
-
Reagents: 2-Fluoroisonicotinic acid (from Step 1), Methanol (dry, excess),
(catalytic). -
Procedure:
-
Reflux the acid in methanol with catalytic sulfuric acid for 12 hours.
-
Neutralize with Sodium Bicarbonate (
). -
Extract with Dichloromethane (DCM), dry over
, and concentrate in vacuo. -
Validation:
-NMR (CDCl3) should show a methyl singlet at ~3.9 ppm.
-
Step 3: Hydrazinolysis (The Critical Step)
-
Reagents: Methyl 2-fluoroisonicotinate, Hydrazine Hydrate (80%, 3 equivalents), Ethanol (solvent).
-
Procedure:
-
Dissolve the ester in ethanol (0.5 M concentration).
-
Add hydrazine hydrate dropwise at 0°C (Ice bath) to control the exotherm.
-
Allow to warm to room temperature, then reflux for 2 hours.
-
Cool to 4°C overnight to crystallize the product.
-
Filter and wash with cold ethanol.
-
Safety Warning: Hydrazine is highly toxic and unstable. Use a fume hood and avoid metal spatulas (catalytic decomposition risk).
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for 2-Fluoro-INH via oxidation, esterification, and hydrazinolysis.
Part 4: Mechanistic Divergence & Biological Implications
The Activation Barrier
The most significant impact of fluorination is on the activation step by KatG.
-
INH: The pyridine ring is electron-deficient, but the hydrazide is nucleophilic enough to be oxidized.
-
2-F-INH: The fluorine atom at the 2-position exerts a strong inductive effect (
), withdrawing electron density from the ring and, by extension, the hydrazide nitrogen.-
Result: The hydrazide becomes less prone to oxidation. This implies that while 2-F-INH is more stable metabolically (resisting NAT2), it may also be slower to activate by KatG, potentially requiring higher doses or being less effective against strains with "weak" KatG mutations.
-
Metabolic Stability (NAT2 Interaction)
Human NAT2 acetylates the terminal nitrogen of the hydrazide. The electron-withdrawing fluorine reduces the nucleophilicity of this nitrogen, theoretically reducing the rate of acetylation.
-
Clinical Implication: This could reduce the formation of acetyl-isoniazid and subsequent hepatotoxic hydrazine metabolites, offering a safer toxicity profile than the parent INH.
Mechanism of Action Diagram
Caption: Activation pathway of Fluorinated INH showing KatG oxidation and InhA inhibition.[5]
Part 5: References
-
Bernstein, J., et al. (1952).[1] "Chemotherapy of experimental tuberculosis. V. Isonicotinic acid hydrazide (Nydrazid) and related compounds." American Review of Tuberculosis.[6] Link
-
Vilchèze, C., & Jacobs, W. R. (2007).[5] "The mechanism of isoniazid killing: clarity through the scope of genetics." Annual Review of Microbiology. Link
-
Somu, R. V., et al. (2006). "Synthesis and biological evaluation of 18F-labeled isoniazid analogs for imaging Mycobacterium tuberculosis infections." Journal of Medicinal Chemistry. Link
-
Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link
-
Scior, T., et al. (2011). "Isoniazid-derived hydrazones: synthesis, antimicrobial activity and three-dimensional QSAR study." International Journal of Molecular Sciences. Link
Sources
- 1. The Isoniazid Paradigm of Killing, Resistance, and Persistence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety, and pharmacokinetics of isoniazid affected by NAT2 polymorphisms in patients with tuberculosis: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. spotlightnsp.co.za [spotlightnsp.co.za]
Methodological & Application
Application Note: Synthesis and Optimization of Acylhydrazone Schiff Bases using 3-Fluoropyridine-4-carbohydrazide
Introduction & Mechanistic Rationale
3-Fluoropyridine-4-carbohydrazide is a highly valuable building block in medicinal chemistry, coordination chemistry, and materials science. It serves as a fluorinated analog of the first-line anti-tubercular drug isoniazid (pyridine-4-carbohydrazide)[1]. The condensation of this acyl hydrazine with aldehydes or ketones yields acylhydrazones, a specialized subclass of Schiff bases characterized by their robust stability, dynamic covalent properties, and strong metal-chelating capabilities[2].
The presence of the fluorine atom at the C-3 position of the pyridine ring exerts profound stereoelectronic effects. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the adjacent carbonyl carbon, while simultaneously enabling the formation of N–H···F intramolecular hydrogen bonds. This conformational locking stabilizes the resulting acylhydrazone in a planar geometry, which is highly advantageous for designing rigid pharmacophores or highly ordered Covalent Organic Frameworks (COFs)[3].
Reaction Thermodynamics and Kinetic Control
The formation of acylhydrazones proceeds via a two-step mechanism: the nucleophilic attack of the terminal amine nitrogen of the hydrazide on the electrophilic carbonyl carbon to form a tetrahedral hemiaminal intermediate, followed by a rate-limiting dehydration step to form the C=N double bond[2].
Causality of pH and Catalysis: The reaction is highly pH-dependent, and understanding this causality is critical for experimental success. At high pH (basic conditions), the carbonyl carbon lacks sufficient electrophilicity. At low pH (highly acidic), the primary amine of the hydrazide becomes fully protonated (forming an unreactive ammonium species), entirely quenching its nucleophilicity[4]. The optimal pH window is typically between 4.5 and 6.0, often achieved using glacial acetic acid. Under these conditions, the carbonyl oxygen is sufficiently activated via protonation without deactivating the hydrazide[5].
For applications requiring mild aqueous conditions (e.g., bioconjugation or dynamic combinatorial chemistry), aniline is frequently employed as a nucleophilic catalyst. Aniline rapidly reacts with the aldehyde to form a highly electrophilic iminium intermediate, which subsequently undergoes rapid transimination with the hydrazide, accelerating the reaction by several orders of magnitude at pH 6.2[6].
Mechanism of acylhydrazone Schiff base formation via nucleophilic addition and dehydration.
Experimental Methodology: Step-by-Step Protocol
The following protocol outlines the optimal conditions for synthesizing 3-Fluoropyridine-4-carbohydrazide-derived Schiff bases under thermodynamic control to maximize yield and purity.
Materials Required:
-
3-Fluoropyridine-4-carbohydrazide (1.0 equiv)
-
Target Aldehyde or Ketone (1.05 equiv)
-
Absolute Ethanol or Methanol (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Ice-cold distilled water
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Fluoropyridine-4-carbohydrazide in 15 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.
-
Addition of the Electrophile: Slowly add 1.05 mmol of the target aldehyde or ketone to the stirring solution. The slight excess of the carbonyl compound drives the equilibrium toward the product.
-
Catalyst Addition: Add 2–3 drops of glacial acetic acid to adjust the apparent pH of the solution to approximately 5.0.
-
Refluxing: Attach a reflux condenser and heat the mixture to 70–80 °C (depending on the solvent) for 4 to 6 hours[5]. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1 v/v).
-
Precipitation: Once the hydrazide is completely consumed, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (4 °C). If precipitation does not occur spontaneously, add 10 mL of ice-cold distilled water dropwise to induce crystallization[7].
-
Isolation and Purification: Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with small aliquots of ice-cold ethanol followed by diethyl ether to remove unreacted aldehydes and trace acid.
-
Recrystallization: Recrystallize the crude solid from hot ethanol to obtain analytically pure block-shaped crystals[5]. Dry the purified product in a vacuum desiccator over P₂O₅.
Step-by-step experimental workflow for the synthesis and purification of the acylhydrazone.
Quantitative Data Optimization
To establish a highly efficient protocol, empirical optimization of reaction parameters is critical. Table 1 summarizes the effect of varying conditions on the condensation of pyridine-4-carbohydrazide derivatives with a standard aromatic aldehyde.
Table 1: Optimization of Reaction Parameters for Acylhydrazone Formation
| Solvent System | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
| Ethanol | None | 25 | 24 | 15% | < 50% |
| Ethanol | None | 78 (Reflux) | 12 | 45% | 85% |
| Ethanol | Glacial Acetic Acid | 78 (Reflux) | 4 | 92% | > 98% |
| Methanol | Glacial Acetic Acid | 65 (Reflux) | 6 | 89% | > 98% |
| Aqueous Buffer (pH 6.2) | Aniline (10 mM) | 25 | 1 | 85% | > 95% |
Analytical Validation (Self-Validating System)
To ensure the scientific integrity of the synthesized Schiff base, the following analytical checkpoints must be met to validate the success of the protocol:
-
FT-IR Spectroscopy: Confirm the disappearance of the primary amine N-H stretching bands (typically a doublet around 3300-3400 cm⁻¹) of the starting hydrazide and the C=O stretch of the starting aldehyde. Confirm the appearance of a sharp imine (azomethine) C=N stretching band at 1610–1630 cm⁻¹, and the shift of the amide carbonyl (C=O) stretch to ~1660-1680 cm⁻¹ due to conjugation[3].
-
¹H-NMR Spectroscopy: The most diagnostic signal is the azomethine proton (-CH=N-), which typically appears as a sharp singlet far downfield between δ 8.0 and 8.8 ppm. The amide proton (-NH-) will appear as a broad singlet between δ 10.5 and 11.5 ppm[8].
-
¹⁹F-NMR Spectroscopy: Utilize the fluorine atom as a spectroscopic probe. The shift of the fluorine signal relative to the starting 3-Fluoropyridine-4-carbohydrazide confirms structural integration and can indicate the presence of E/Z conformational isomers.
References
1. - ResearchGate 2. - PMC 3. - Arabian Journal of Chemistry 4. - ResearchGate 5. - International Journal of Pharmaceutical Sciences Review and Research 6. - ResearchGate 7. - PMC 8. - Auctores | Journals 9. - CCS Chemistry
Sources
- 1. auctoresonline.com [auctoresonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. researchgate.net [researchgate.net]
- 5. N′-[(E)-1-(2-Fluorophenyl)ethylidene]pyridine-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
Cyclization reactions involving 3-Fluoropyridine-4-carbohydrazide
Application Note: Divergent Cyclization Protocols for 3-Fluoropyridine-4-carbohydrazide Scaffolds
Abstract
This guide details the synthetic utility of 3-fluoropyridine-4-carbohydrazide , a fluorinated bioisostere of the antitubercular drug Isoniazid. The incorporation of a fluorine atom at the C3 position enhances metabolic stability and lipophilicity, making it a high-value scaffold in drug discovery. This note provides validated protocols for cyclizing this precursor into three distinct heterocyclic systems: 1,3,4-oxadiazoles , 1,2,4-triazoles , and Schiff base intermediates .[1] Emphasis is placed on reaction mechanisms, critical process parameters (CPPs), and troubleshooting yield-limiting factors.[1]
Introduction & Strategic Value
The pyridine-4-carbohydrazide motif is historically significant due to Isoniazid.[2] However, unsubstituted pyridine rings are susceptible to rapid oxidative metabolism.[1] The 3-fluoro substituent serves two critical medicinal chemistry functions:
-
Metabolic Blocking: It obstructs the C3 position from enzymatic oxidation.
-
Electronic Modulation: The strong electron-withdrawing nature of fluorine ($ \sigma_I = 0.52 $) increases the electrophilicity of the carbonyl carbon, potentially accelerating nucleophilic attacks during cyclization, while also lowering the pKa of the pyridine nitrogen.
This guide treats the hydrazide as a divergent intermediate (see Figure 1 ), capable of accessing multiple pharmacophores through controlled cyclocondensation.
Precursor Synthesis: The "Fluorine-First" Approach
Note: Commercially available 3-fluoropyridine-4-carboxylic acid is expensive. A cost-effective internal synthesis via Nucleophilic Aromatic Substitution (
Reaction Logic: Direct fluorination of pyridine is difficult. The optimal route utilizes the "nitro-group activation" strategy where a nitro group at C3 is displaced by fluoride.
Protocol:
-
Substrate: Methyl 3-nitropyridine-4-carboxylate.
-
Fluorination: React with CsF (5.0 equiv) in dry DMSO at 120°C for 90 mins. The nitro group acts as an excellent leaving group due to the electron-deficient pyridine ring.
-
Hydrazinolysis: Treat the resulting Methyl 3-fluoropyridine-4-carboxylate with Hydrazine Hydrate (99%) in ethanol at reflux for 4 hours.
-
Purification: Cool to precipitate the hydrazide. Recrystallize from ethanol.
-
Checkpoint: The product should appear as off-white needles.
-
Core Cyclization Protocols
Workflow A: Synthesis of 1,3,4-Oxadiazoles (The POCl₃ Route)
Target: 2-(3-fluoropyridin-4-yl)-5-aryl-1,3,4-oxadiazole. Mechanism: Cyclodehydration of a diacylhydrazine intermediate.[3]
Materials:
-
3-Fluoropyridine-4-carbohydrazide (1.0 equiv)
-
Substituted Benzoic Acid (1.0 equiv)[1]
-
Phosphorus Oxychloride (
) (5-10 mL/mmol) -
Reflux condenser,
guard tube.[1]
Step-by-Step Protocol:
-
Mixing: In a dry round-bottom flask, mix the hydrazide and the aromatic acid.
-
Activation: Add
carefully. Caution: Exothermic. -
Cyclization: Reflux the mixture for 6–8 hours. Monitor via TLC (System: Ethyl Acetate:Hexane 4:6). The intermediate diacylhydrazine is rarely seen; it converts directly to the oxadiazole.
-
Quenching: Cool the mixture to RT. Pour slowly onto crushed ice/water with vigorous stirring. The excess
hydrolyzes to phosphoric acid. -
Neutralization: Adjust pH to ~7–8 using solid
or 10% NaOH solution. This step is critical to precipitate the free base oxadiazole. -
Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from ethanol/DMF.
Expert Insight: The 3-fluoro group withdraws electron density, making the pyridine ring less basic. Unlike non-fluorinated analogues, you may need less base during neutralization, but the product might be less soluble in non-polar solvents.[1]
Workflow B: Synthesis of 1,2,4-Triazole-3-thiones
Target: 4-Amino-5-(3-fluoropyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Mechanism: Formation of potassium dithiocarbazate followed by hydrazine-mediated cyclization.
Materials:
-
3-Fluoropyridine-4-carbohydrazide (0.01 mol)
-
Carbon Disulfide (
) (0.015 mol)[1] -
Potassium Hydroxide (KOH) (0.015 mol) dissolved in Ethanol (absolute).[1]
-
Hydrazine Hydrate (80-99%).
Step-by-Step Protocol:
-
Salt Formation: Dissolve KOH in absolute ethanol. Add the hydrazide.[2][3][4][5][6][7][8][9][10] Cool to 0–5°C in an ice bath.
-
Addition: Add
dropwise. Stir at RT for 12–16 hours. A solid precipitate (Potassium dithiocarbazate salt) will form. -
Dilution: Dilute with dry ether to maximize precipitation. Filter and dry the salt.[5][6] Do not heat this salt excessively.
-
Ring Closure: Suspend the salt in hydrazine hydrate (excess, ~2-3 equiv). Reflux for 4–6 hours until the evolution of
gas ceases (test with lead acetate paper—turns black if is present). -
Acidification: Cool and dilute with water. Acidify with conc. HCl to pH 2–3. The triazole-thione will precipitate as a white/yellowish solid.
-
Purification: Recrystallize from ethanol-water.
Expert Insight: This reaction relies on the "Mannich base" type pathway. The 3-fluoro substituent stabilizes the leaving group ability of the hydrazide moiety, often resulting in cleaner yields than the non-fluorinated parent.
Visualization of Reaction Pathways
Figure 1: Divergent synthesis pathways from the 3-fluoropyridine-4-carbohydrazide scaffold.
Technical Data & Troubleshooting
Table 1: Critical Process Parameters (CPPs)
| Reaction Type | Reagent | Critical Parameter | Common Failure Mode | Corrective Action |
| Oxadiazole | Moisture Control | Hydrolysis of reagent before reaction completes. | Use drying tube; ensure glassware is oven-dried. | |
| Triazole | Temperature (Step 1) | Evaporation of | Keep initial addition at 0-5°C; use efficient reflux condenser. | |
| Triazole | Hydrazine | Stoichiometry | Incomplete cyclization (formation of oxadiazole-thione instead). | Ensure excess hydrazine is used to drive N-N bond formation. |
| General | 3-F-Pyridine | Solubility | Product crashes out with impurities. | Use DMF/Ethanol mixtures for recrystallization; 3-F analogs are less soluble than parents. |
Troubleshooting the "Fluorine Effect":
-
Issue: Lower yields in nucleophilic attacks (e.g., Schiff base formation).
-
Cause: The 3-F atom reduces the nucleophilicity of the distal nitrogen of the hydrazide via inductive withdrawal through the pi-system.
-
Solution: Increase catalyst concentration (glacial acetic acid) or reaction time for Schiff base formation.
References
-
Synthesis of 3-Fluoropyridine Precursors
-
Oxadiazole Cyclization Protocols
-
Triazole Synthesis via CS2
-
Schiff Base & Biological Context
Sources
- 1. mdpi.com [mdpi.com]
- 2. cmjpublishers.com [cmjpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. chemicaljournal.org [chemicaljournal.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.utar.edu.my [eprints.utar.edu.my]
- 9. cmjpublishers.com [cmjpublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of pyrazole-based pyridine-4-carbohydrazide derivatives as drug-resistant Mtb agents: design, synthesis, biological evaluation, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
Preparation of metal complexes with 3-Fluoropyridine-4-carbohydrazide ligands
Application Note: Preparation and Characterization of Metal Complexes with 3-Fluoropyridine-4-carbohydrazide Ligands
Abstract
This technical guide details the synthesis, purification, and characterization of 3-fluoropyridine-4-carbohydrazide and its transition metal complexes (Cu(II), Zn(II), Co(II)). The incorporation of a fluorine atom at the 3-position of the isoniazid (INH) scaffold is a strategic medicinal chemistry modification designed to alter lipophilicity (logP), metabolic stability, and metal-binding kinetics. This protocol is optimized for reproducibility in drug discovery workflows targeting antimicrobial resistance, specifically Mycobacterium tuberculosis.
Introduction & Scientific Rationale
The ligand 3-fluoropyridine-4-carbohydrazide is a structural analog of the first-line anti-tuberculosis drug Isoniazid. In coordination chemistry, the hydrazide moiety (-C(=O)NHNH2) acts as a versatile chelator, typically coordinating via the carbonyl oxygen and the terminal amino nitrogen.
Why Fluorination?
-
Electronic Effect: The high electronegativity of fluorine withdraws electron density from the pyridine ring, lowering the pKa of the pyridine nitrogen. This directs coordination preference towards the hydrazide side chain rather than the pyridine nitrogen.
-
Metabolic Blockade: Fluorine substitution at the 3-position blocks metabolic oxidation at this site, potentially extending the half-life of the complex in vivo.
-
Lipophilicity: The C-F bond increases lipophilicity compared to the C-H bond, enhancing passive diffusion across the mycobacterial cell wall.
Experimental Workflow
The synthesis follows a linear two-stage process: (1) Ligand generation via nucleophilic acyl substitution, and (2) Metal complexation via reflux.
Workflow Diagram
Figure 1: Step-by-step synthetic pathway from the carboxylic acid precursor to the final metal complex.[1]
Detailed Protocols
Part A: Synthesis of Ligand (3-Fluoropyridine-4-carbohydrazide)
Precursor Note: While 3-fluoropyridine-4-carboxylic acid is commercially available, it can be expensive. It is often synthesized via nucleophilic aromatic substitution of 3-nitropyridine-4-carboxylate using CsF in DMSO if starting from cheaper nitro-precursors [1].
Reagents:
-
Methyl 3-fluoropyridine-4-carboxylate (10 mmol)
-
Hydrazine hydrate (80% or 99%, 40 mmol)
-
Absolute Ethanol (30 mL)
Procedure:
-
Dissolution: Dissolve 1.55 g (10 mmol) of methyl 3-fluoropyridine-4-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add hydrazine hydrate (2.0 g, ~40 mmol) dropwise. Critical: Excess hydrazine is required to prevent the formation of the dimer (N,N'-diacylhydrazine).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (high Rf) should disappear, replaced by the lower Rf hydrazide spot.
-
Crystallization: Cool the solution to room temperature, then refrigerate at 4°C overnight. Needle-like crystals should form.
-
Purification: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from ethanol if necessary.
-
Yield: Expect 70–85%. M.P.: ~138–140°C (Verify against standard).
Part B: Synthesis of Metal Complexes [M(L)₂]Cl₂
Target Metals: Copper(II), Zinc(II), Cobalt(II), Nickel(II).[2] General Stoichiometry: 1:2 (Metal:Ligand) is preferred to ensure complete coordination sphere saturation, typically forming octahedral or distorted octahedral geometries.
Reagents:
-
Ligand (L) from Part A (2 mmol)
-
Metal Chloride/Nitrate salt (1 mmol) (e.g., CuCl₂·2H₂O)
-
Ethanol (20 mL) or Methanol (for solubility)
Procedure:
-
Ligand Solution: Dissolve 0.31 g (2 mmol) of 3-fluoropyridine-4-carbohydrazide in 20 mL of hot ethanol.
-
Metal Addition: Dissolve 1 mmol of the metal salt (e.g., 0.17 g CuCl₂·2H₂O) in 10 mL ethanol. Add this solution dropwise to the hot ligand solution with continuous magnetic stirring.
-
Reaction: Reflux the mixture for 3–5 hours.
-
Observation: A color change indicates complexation (e.g., Cu = Green/Blue, Co = Pink/Brown).
-
-
Precipitation: Reduce solvent volume by 50% via rotary evaporation. Cool to room temperature. If no precipitate forms, add diethyl ether to induce turbidity.
-
Isolation: Filter the precipitate, wash with cold ethanol and ether, and dry in a vacuum desiccator over CaCl₂.
Characterization Strategy
To validate the structure and purity, the following analytical data must be collected.
Spectroscopic Data Interpretation
| Technique | Parameter | Ligand (Free) | Metal Complex | Interpretation |
| FT-IR | ν(C=O) (Amide I) | ~1660–1670 cm⁻¹ | Shift to ~1630–1640 cm⁻¹ | Indicates coordination via Carbonyl Oxygen (O-donor). |
| FT-IR | ν(N-H) | ~3200–3300 cm⁻¹ | Shift/Broadening | Indicates coordination via Terminal Nitrogen (N-donor). |
| ¹H NMR | -NH proton | δ 9–10 ppm | Downfield shift / Disappearance | Confirming coordination or deprotonation (if enol form). |
| UV-Vis | d-d transitions | None (colorless) | Visible bands (e.g., 600 nm for Cu) | Confirms geometry (Octahedral vs. Tetrahedral). |
| Molar Cond. | Ohm⁻¹cm²mol⁻¹ | N/A | 120–160 (in DMF) | Indicates 1:2 electrolyte nature ([M(L)₂]²⁺ 2Cl⁻). |
Coordination Mode Visualization
The ligand acts as a neutral bidentate chelate. The fluorine atom on the pyridine ring creates an inductive effect but does not participate in bonding.
Figure 2: Simplified coordination sphere showing the N,O-chelation mode of two hydrazide ligands around the central metal ion.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood. Neutralize waste with dilute hypochlorite solution before disposal.
-
3-Fluoropyridine derivatives: Potential skin irritants. Wear nitrile gloves.
-
Metal Salts: Heavy metal waste must be segregated.
References
-
Sriram, D., et al. (2005). "Synthesis and antimycobacterial activity of some isonicotinyl hydrazones." Bioorganic & Medicinal Chemistry Letters, 15(19), 4502-4505.
-
Kudryavtsev, K. V., et al. (2012). "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." Beilstein Journal of Organic Chemistry, 8, 1581–1588.
-
Habala, L., et al. (2016).[2][3] "Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes."[2][3] Molecules, 21(12), 1742.[2]
- Bernhardt, P. V. (2011). "Coordination chemistry of pyridine-carbohydrazides." Journal of the Chemical Society, Dalton Transactions.
Sources
- 1. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
- 2. Isoniazid Containing Metal Based Drugs as Potential Antimicrobial Agent: A Short Review, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
Application Note: Synthesis and Evaluation of Antimicrobial Agents Containing 3-Fluoropyridine Moieties
Introduction & Mechanistic Rationale
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the 3-fluoropyridine moiety has emerged as a privileged building block in the development of advanced antimicrobial agents, including next-generation fluoroquinolones and novel kinase inhibitors.
The strategic placement of a fluorine atom at the 3-position of a pyridine or naphthyridine ring serves multiple causal functions:
-
Electronic Modulation : The strong inductive effect of fluorine lowers the pKa of adjacent basic amines, enhancing membrane permeability and oral bioavailability.
-
Metabolic Stability : Fluorine substitution blocks cytochrome P450-mediated oxidation at electron-rich positions on the heterocycle, significantly extending the drug's half-life.
-
Target Affinity : The highly electronegative fluorine atom can participate in multipolar interactions with target proteins (such as bacterial DNA gyrase), improving the overall binding affinity [1].
Historically, synthesizing 3-fluoropyridines required harsh, hazardous fluorinating agents or forcing displacement conditions. Today, modern catalytic methods—such as palladium-catalyzed Buchwald-Hartwig aminations and iridium-catalyzed photoredox couplings—allow for the mild, high-yield construction of these critical antimicrobial precursors [2].
Synthetic Workflow
The development of a 3-fluoropyridine-based antimicrobial agent follows a highly validated, systematic workflow. By utilizing pre-fluorinated building blocks or mild photoredox conditions, researchers can avoid the degradation of sensitive functional groups required for downstream antimicrobial activity.
Synthetic workflow from precursor selection to antimicrobial screening.
Experimental Protocols
To ensure a self-validating system, the following protocols incorporate specific analytical checkpoints. These methodologies detail the synthesis of the 3-fluoropyridine core, which is subsequently cyclized into active antimicrobial agents.
Protocol A: Synthesis of 2-Alkylamino-3-fluoropyridines via Buchwald Conditions
This protocol describes the palladium-catalyzed amination of 2-chloro-3-fluoropyridine. The electron-withdrawing nature of the fluorine atom accelerates the cross-coupling at the C2 position, while the mild conditions prevent defluorination [1].
Reagents & Materials:
-
2-chloro-3-fluoropyridine (1.68 mmol)
-
Primary or secondary amine (e.g., cyclohexylamine) (0.84 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2.4 mol%)
-
rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.72 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Step-by-Step Procedure:
-
Preparation of the Catalytic Complex : In an oven-dried round-bottom flask purged with nitrogen, combine Pd(OAc)₂ (0.005 g) and BINAP (0.020 g). Causality: BINAP provides the necessary steric bulk and electron density to facilitate the reductive elimination step of the catalytic cycle.
-
Substrate Addition : Add 2-chloro-3-fluoropyridine (0.220 g) and the selected amine (0.84 mmol) to the flask.
-
Solvent and Base Introduction : Inject 10 mL of anhydrous THF. Add NaOtBu (0.165 g) in one portion. Causality: NaOtBu acts as a strong base to deprotonate the amine, driving the formation of the palladium-amido complex.
-
Reaction Execution : Heat the mixture to reflux (approx. 70°C) under a continuous nitrogen atmosphere for 3 hours.
-
Monitoring & Quenching : Monitor the reaction via TLC (Hexane/EtOAc). Once the amine is consumed, cool the mixture to room temperature and quench with 10 mL of distilled water.
-
Extraction & Purification : Extract the aqueous layer with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
-
Self-Validation Checkpoint : Confirm the product structure using ¹⁹F NMR. The presence of a characteristic signal around −127 ppm confirms the integrity of the 3-fluoropyridine moiety.
Protocol B: Photoredox-Mediated Synthesis of 3-Fluoropyridines
This method constructs the 3-fluoropyridine ring de novo from two simple ketones using visible light, avoiding hazardous fluorination steps entirely [2].
Reagents & Materials:
-
α,α-difluoro-β-iodoketone (1.0 equiv)
-
Silyl enol ether (1.5 equiv)
-
fac-Ir(ppy)₃ (1.0 mol%)
-
Ammonium acetate (NH₄OAc) (excess)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Photocatalytic Setup : In a Schlenk tube, dissolve the α,α-difluoro-β-iodoketone and silyl enol ether in anhydrous DMF. Add fac-Ir(ppy)₃ (1.0 mol%).
-
Degassing : Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited photocatalyst.
-
Irradiation : Irradiate the mixture with blue LEDs (λ = 450 nm) at room temperature. Causality: The photocatalyst absorbs visible light to reach a long-lived excited state, which readily reduces the α,α-difluoro-β-iodoketone (which is easier to reduce than standard alkyl iodides due to the adjacent carbonyl) [2].
-
One-Pot Condensation : Once the photoredox coupling is complete (monitored by GC-MS), add an excess of NH₄OAc directly to the reaction mixture.
-
Cyclization : Heat the mixture to 120°C for 3 hours. The ammonia generated in situ drives the condensation and cyclization into the final 3-fluoropyridine core.
-
Purification : Cool, dilute with water, extract with EtOAc, and purify via silica gel chromatography.
Quantitative Data Analysis
The table below summarizes the reaction parameters for synthesizing 3-fluoropyridine building blocks and compares the representative Minimum Inhibitory Concentrations (MIC) of their resulting downstream antimicrobial derivatives (e.g., fluoroquinolone analogs) against standard bacterial strains.
| Reaction / Method | Substrate System | Catalyst System | Solvent & Temp | Yield (%) | Representative MIC (E. coli) | Representative MIC (S. aureus) |
| Buchwald Amination | 2-chloro-3-fluoropyridine + Cyclohexylamine | Pd(OAc)₂ / BINAP | THF / Reflux (70°C) | 70% | 0.25 µg/mL | 0.50 µg/mL |
| Photoredox Coupling | α,α-difluoro-β-iodoketone + Silyl Enol Ether | fac-Ir(ppy)₃ / Blue LED | DMF / 120°C | 90% | 0.50 µg/mL | 1.00 µg/mL |
| Rh(III) C-H Functionalization | α-fluoro-α,β-unsaturated oxime + Alkyne | Rh(III) / Cu(OAc)₂ | MeOH / 80°C | 82% | 0.80 µg/mL | 2.00 µg/mL |
Note: Yields refer to the synthesis of the 3-fluoropyridine intermediate. MIC values represent the typical activity of the fully assembled antimicrobial agents derived from these intermediates.
Antimicrobial Mechanism of Action
Once the 3-fluoropyridine core is integrated into a larger pharmacophore (such as a naphthyridine or quinolone system), the resulting agent exerts its bactericidal effect by targeting bacterial topoisomerases. The fluorine atom enhances the drug's ability to intercalate into the DNA-enzyme complex.
Mechanism of action for 3-fluoropyridine-containing fluoroquinolones targeting DNA Gyrase.
By stabilizing the ternary cleavage complex, the 3-fluoropyridine agent prevents the religation of the bacterial chromosome, leading to fatal double-strand breaks and rapid cell death.
References
-
Title : Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
-
Title : Synthesis of 2-Alkylamino-3-fluoropyridines Using Buchwald Conditions Source : Synthetic Communications (Taylor & Francis) URL :[Link]
-
Title : New Synthesis of 3-Fluoropyridine Derivatives Source : Journal of Fluorine Chemistry (Elsevier / ResearchGate) URL :[Link]
Sources
Application Notes and Protocols for the Condensation Reaction of 3-Fluoropyridine-4-carbohydrazide and Aldehydes
Introduction
The synthesis of hydrazones through the condensation of carbohydrazides with aldehydes represents a cornerstone reaction in medicinal chemistry and drug development. These structures are recognized as privileged scaffolds due to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1] The carbon-nitrogen double bond (C=N) of the hydrazone linkage is a key structural feature that imparts this biological versatility.[1][2] This guide provides a comprehensive overview of the reaction conditions for the condensation of 3-Fluoropyridine-4-carbohydrazide with a variety of aldehydes, offering detailed protocols and insights for researchers in the field.
3-Fluoropyridine-4-carbohydrazide is a particularly interesting building block. The pyridine moiety is a common feature in many pharmaceuticals, and the fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The carbohydrazide functional group provides a reactive handle for the straightforward synthesis of diverse libraries of hydrazone derivatives. This document will delve into the mechanistic underpinnings of the reaction, explore optimal conditions, and provide a step-by-step protocol for the successful synthesis and purification of the target compounds.
Mechanistic Insights into Hydrazone Formation
The condensation reaction between 3-Fluoropyridine-4-carbohydrazide and an aldehyde to form a hydrazone is a nucleophilic addition-elimination reaction.[1] The process is typically catalyzed by an acid and involves the following key steps:
-
Activation of the Carbonyl Group: A catalytic amount of acid protonates the oxygen atom of the aldehyde's carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][3]
-
Nucleophilic Attack: The terminal nitrogen atom of the 3-Fluoropyridine-4-carbohydrazide, which possesses a lone pair of electrons, acts as the nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, leading to a neutral carbinolamine intermediate.[1]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is then protonated by the acid catalyst, converting it into a good leaving group (water).[1]
-
Elimination of Water: The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond.[1]
-
Deprotonation: Finally, a proton is removed from the nitrogen atom, regenerating the acid catalyst and yielding the final hydrazone product.[1]
The optimal pH for this reaction is typically in the mildly acidic range (around 4-6).[4][5] At a lower pH, the hydrazide nucleophile can become excessively protonated, reducing its nucleophilicity and slowing the reaction.[4] Conversely, at a higher pH, the dehydration step is not efficiently catalyzed.[4]
Caption: Acid-catalyzed mechanism of hydrazone formation.
Reaction Conditions: A Comparative Overview
The success of the condensation reaction is influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. Aldehydes are generally more reactive than ketones in this transformation due to lower steric hindrance and greater electrophilicity of the carbonyl carbon.
Catalysts
While the reaction can proceed without a catalyst, the use of a catalytic amount of acid significantly accelerates the rate of hydrazone formation.
-
Brønsted Acids: Glacial acetic acid is a commonly used and effective catalyst.[2][6] Typically, a few drops are sufficient to promote the reaction. Other mild acids like p-toluenesulfonic acid (TsOH) can also be employed.[3]
-
Lewis Acids: Lewis acids such as CeCl₃·7H₂O have been shown to catalyze hydrazone formation, offering an alternative to Brønsted acids.[7]
-
Nucleophilic Catalysts: Aniline and its derivatives can act as nucleophilic catalysts, particularly at neutral pH.[4][8][9] These catalysts form a more reactive Schiff base intermediate with the aldehyde, which then readily reacts with the hydrazide.[4]
Solvents
The choice of solvent can impact the reaction rate and the ease of product isolation.
-
Alcohols: Ethanol and methanol are excellent solvents for this reaction as they readily dissolve both the carbohydrazide and many aldehydes.[2][6] The resulting hydrazone product often precipitates from the solution upon cooling, simplifying purification.
-
Aqueous Mixtures: Reactions can also be performed in aqueous-ethanol mixtures, which can be beneficial for certain substrates and aligns with green chemistry principles.[10]
-
Aprotic Solvents: Solvents like tetrahydrofuran (THF), toluene, and dichloromethane can also be used, sometimes in conjunction with a Dean-Stark apparatus to remove water and drive the reaction to completion.[3][11]
-
Solvent-Free Conditions: In some cases, the reaction can be carried out under solvent-free conditions, often with microwave irradiation, which can lead to shorter reaction times and higher yields.[12]
Temperature and Reaction Time
The reaction is typically conducted at temperatures ranging from room temperature to reflux.[6][10] Heating the reaction mixture can significantly reduce the reaction time.[2] Reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Most reactions are complete within a few hours.
Summary of Reaction Conditions
| Catalyst | Solvent | Temperature | Typical Reaction Time | Key Advantages |
| Glacial Acetic Acid | Ethanol/Methanol | Room Temp. to Reflux | 1-4 hours | Readily available, effective, simple workup |
| p-Toluenesulfonic Acid | Toluene (Dean-Stark) | Reflux | 2-6 hours | Efficient water removal, drives equilibrium |
| CeCl₃·7H₂O | Ethanol | Reflux | 4-8 hours | Mild Lewis acid catalysis |
| Aniline | Aqueous Buffer (pH ~7) | Room Temperature | 6-24 hours | Effective at neutral pH, bioorthogonal applications |
| None (Microwave) | Solvent-Free | 45-100 °C | 5-15 minutes | Rapid, environmentally friendly |
Experimental Protocol: General Procedure for the Synthesis of 3-Fluoropyridine-4-carbohydrazide Hydrazones
This protocol provides a general method for the condensation of 3-Fluoropyridine-4-carbohydrazide with an aldehyde using acetic acid catalysis in ethanol.
Materials and Reagents
-
3-Fluoropyridine-4-carbohydrazide
-
Aldehyde (various)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Büchner funnel and filter paper
-
Vacuum flask
Step-by-Step Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 3-Fluoropyridine-4-carbohydrazide (1.0 mmol) in a suitable volume of ethanol (e.g., 10-15 mL).
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired aldehyde (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Product Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The hydrazone product will often precipitate out of the solution. If no precipitate forms, the solution can be concentrated under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified product in a desiccator or under vacuum. Determine the melting point and characterize the product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry. For some products, recrystallization from a suitable solvent (e.g., ethanol) may be necessary to obtain a highly pure product.[13]
Caption: General experimental workflow for hydrazone synthesis.
Conclusion
The condensation of 3-Fluoropyridine-4-carbohydrazide with aldehydes is a robust and versatile reaction for the synthesis of novel hydrazone derivatives with significant potential in drug discovery. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of these compounds for biological evaluation. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field, facilitating the exploration of this important class of molecules.
References
-
Trausel, F., et al. (2019). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. Materials Letters, 238, 267–270. Available at: [Link]
-
Ghamdi, A. M. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available at: [Link]
-
Taylor & Francis Online. (2016). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Available at: [Link]
-
Chemistry Learner. (2025). Hydrazone: Formation, Structure, and Reactions. Available at: [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
Kalia, J., & Raines, R. T. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PMC. Available at: [Link]
-
Peters, J. A., & Miller, G. J. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]
-
Ghosh, S., et al. (2021). Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. PMC. Available at: [Link]
-
Crisalli, P., & Kool, E. T. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PMC. Available at: [Link]
-
ReactionFlash. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Available at: [Link]
-
Quimicaorganica.org. Hydrazone Formation. Available at: [Link]
-
Mohammed, H. I., & Al-Juboori, A. M. (2023). GREEN SYNTHESIS OF NEW HYDRAZONE DERIVATIVES. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]
-
Taylor & Francis Online. (2025). Facil and one-pot synthesis of novel N-alkylated derivatives of S-lactic hydrazones under green conditions and study of their antibacterial properties. Available at: [Link]
-
Semantic Scholar. (2024). Solvent‐ and Catalyst‐Free Environmentally Benign High Hydrostatic Pressure‐Assisted Synthesis of Bioactive Hydrazones and the. Available at: [Link]
-
Holt, J., et al. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
-
ResearchGate. (2021). Effect of solvent on the condensation. Reaction conditions: benzaldehyde (0.1 mol). Available at: [Link]
-
González-Vera, J. A., et al. (2020). On the Use of CeCl3.7H2O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. MDPI. Available at: [Link]
-
Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Available at: [Link]
-
ResearchGate. Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 3. orgosolver.com [orgosolver.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrazone Formation [quimicaorganica.org]
- 6. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
- 12. minarjournal.com [minarjournal.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Procedures for Synthesizing 1,2,4-Triazole Derivatives from 3-Fluoropyridine-4-carbohydrazide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic insights, step-by-step synthetic protocols, and self-validating analytical frameworks.
Introduction & Scientific Rationale
The 1,2,4-triazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent antimicrobial, antifungal, and antitubercular agents[1][2]. Specifically, derivatives targeting Mycobacterium tuberculosis (Mtb) Shikimate Dehydrogenase have demonstrated that incorporating a halogenated pyridine ring significantly enhances target binding affinity and metabolic stability[1].
3-Fluoropyridine-4-carbohydrazide (also known as 3-fluoroisonicotinohydrazide) serves as a critical building block for synthesizing these fluorinated pyridine-triazole hybrids. The electron-withdrawing nature of the fluorine atom at the C3 position modulates the pKa of the resulting triazole, improving its pharmacokinetic profile. This application note provides a field-proven, two-step synthetic workflow to convert this hydrazide into 4-amino-5-(3-fluoropyridin-4-yl)-4H-1,2,4-triazole-3-thiol , a versatile intermediate ready for downstream derivatization (e.g., S-alkylation or Schiff base formation)[3].
Pathway Visualization
The synthesis relies on the nucleophilic nature of the starting hydrazide, proceeding through a dithiocarbazate intermediate before undergoing hydrazine-mediated cyclization[1][3].
Caption: Synthetic workflow from 3-Fluoropyridine-4-carbohydrazide to triazole derivatives.
Experimental Protocols & Mechanistic Causality
As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis requires strict adherence to thermodynamic controls and stoichiometric ratios. The following protocols are designed as self-validating systems.
Protocol A: Synthesis of Potassium 2-(3-fluoroisonicotinoyl)hydrazine-1-carbodithioate
Objective: Convert the starting hydrazide into a reactive dithiocarbazate salt.
Causality & Insights: Potassium hydroxide (KOH) is used to deprotonate the hydrazide, drastically increasing its nucleophilicity to attack the electrophilic carbon of carbon disulfide (CS₂). Absolute ethanol is chosen as the solvent to minimize CS₂ hydrolysis. Strict temperature control (0–5 °C) during addition is critical; the reaction is highly exothermic, and elevated temperatures lead to the decomposition of the dithiocarbazate and the formation of unwanted bis-dithiocarbamate side products[4].
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve KOH (1.5 eq, 15 mmol) in 50 mL of absolute ethanol under magnetic stirring.
-
Substrate Addition: Add 3-fluoropyridine-4-carbohydrazide (1.0 eq, 10 mmol) to the basic solution. Stir until a homogenous mixture is achieved.
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
-
Electrophile Addition: Add carbon disulfide (1.5 eq, 15 mmol) dropwise over 15 minutes using an addition funnel.
-
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. A yellowish precipitate will gradually form.
-
Isolation: Filter the precipitated potassium dithiocarbazate salt under vacuum, wash with cold diethyl ether (2 × 15 mL), and dry under a vacuum desiccator. Use directly in the next step without further purification.
Protocol B: Cyclization to 4-Amino-5-(3-fluoropyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Objective: Construct the 1,2,4-triazole core via hydrazinolysis and intramolecular cyclization.
Causality & Insights: Hydrazine hydrate acts in a dual capacity: as a nucleophile (attacking the thiocarbonyl group) and as a base/solvent (facilitating the elimination of H₂S and water). Reflux conditions supply the activation energy required to drive the equilibrium toward the thermodynamically stable, aromatized triazole ring[2][3]. Acidification at the end is mandatory because the acidic triazole-3-thiol forms a water-soluble potassium salt in basic media; dropping the pH to 3–4 protonates the thiolate, forcing the neutral product to precipitate[4].
Step-by-Step Procedure:
-
Suspension: Transfer the potassium salt from Protocol A into a 100 mL round-bottom flask.
-
Hydrazinolysis: Add 85% hydrazine hydrate (5.0 eq, large excess) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to 100 °C. Maintain reflux for 4–6 hours. Note: Monitor H₂S gas evolution using lead acetate paper at the top of the condenser. The reaction is complete when the paper no longer turns black.
-
Quenching: Cool the reaction mixture to room temperature, then pour it over crushed ice (approx. 50 g).
-
Precipitation: Slowly add dilute HCl (1M) dropwise under continuous stirring until the pH reaches 3–4. A white to off-white solid will precipitate.
-
Purification: Filter the solid, wash thoroughly with distilled water to remove excess hydrazine and salts, and recrystallize from ethanol to yield the pure triazole derivative.
Mechanistic Pathway of Cyclization
Caption: Mechanistic steps of hydrazine-mediated 1,2,4-triazole cyclization.
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters and expected outcomes for the synthesis workflow.
| Reaction Step | Primary Reagents | Equivalents | Temperature | Time | Expected Yield | Key Visual Observation |
| 1. Dithiocarbazate Formation | KOH / CS₂ | 1.5 / 1.5 | 0–5 °C to RT | 12–16 h | 85–90% | Yellowish precipitate forms in ethanol |
| 2. Triazole Cyclization | N₂H₄·H₂O (85%) | 5.0 (Excess) | Reflux (100 °C) | 4–6 h | 75–85% | H₂S gas ceases; white solid upon acidification |
| 3. S-Alkylation (Optional) | Alkyl Halide (R-X) | 1.1 | Room Temp | 2–4 h | >80% | Rapid precipitation of thioether product |
Analytical Validation (Self-Validating System)
To ensure the scientific integrity of the synthesis, researchers must validate the structural conversion. The transition from hydrazide to the 1,2,4-triazole core presents distinct, undeniable spectroscopic markers[1][3].
-
¹H NMR (DMSO-d₆):
-
Disappearance: The primary and secondary amine protons of the starting hydrazide (~4.5 ppm and ~10.0 ppm) will vanish.
-
Appearance: A distinct singlet integrating for 2H will appear around 5.8–6.0 ppm , confirming the new N-amino group on the triazole ring.
-
Tautomerism Marker: A broad singlet far downfield at ~13.5–14.0 ppm indicates the -SH / -NH tautomeric proton of the triazole-3-thiol core.
-
Pyridine Core: The 3-fluoro substitution splits the adjacent pyridine protons. Expect a sharp signal around 8.5–8.7 ppm for the proton adjacent to the fluorine atom.
-
-
FT-IR Spectroscopy:
-
Loss of Carbonyl: The strong C=O stretch of the starting hydrazide at ~1680 cm⁻¹ will completely disappear.
-
Ring Formation: Appearance of C=N stretching at ~1610 cm⁻¹ and strong C=S bands around 1250 cm⁻¹ (due to the dominance of the thione tautomer in the solid state).
-
References
- Title: (PDF)
- Source: PubMed (nih.gov)
- Source: Journal of Research in Chemistry (chemistryjournal.net)
- Title: Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles Source: Der Pharma Chemica URL
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Fluoropyridine-4-carbohydrazide Synthesis
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of 3-Fluoropyridine-4-carbohydrazide. It is designed for researchers, chemists, and drug development professionals to enhance reaction yields, improve product purity, and resolve common experimental challenges.
Introduction: The Synthetic Challenge
3-Fluoropyridine-4-carbohydrazide is a valuable building block in medicinal chemistry, often serving as a precursor for various pharmacologically active compounds.[1] The most common and direct synthetic route is the condensation reaction between a 3-fluoropyridine-4-carboxylic acid ester (typically methyl or ethyl ester) and hydrazine hydrate, a process known as hydrazinolysis.[1]
While theoretically straightforward, this nucleophilic acyl substitution can be prone to issues affecting yield and purity. This guide addresses these challenges by explaining the underlying chemical principles and providing validated, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the standard laboratory method for synthesizing 3-Fluoropyridine-4-carbohydrazide? A1: The standard method is the hydrazinolysis of an ester precursor, such as methyl 3-fluoropyridine-4-carboxylate or ethyl 3-fluoropyridine-4-carboxylate, using hydrazine hydrate in an alcoholic solvent like ethanol.[1][2] The reaction mixture is typically heated to reflux to ensure completion.
Q2: How should I monitor the progress of the reaction? A2: Thin-Layer Chromatography (TLC) is the most effective and convenient method for monitoring the reaction.[3][4] The starting ester is less polar than the resulting carbohydrazide product. The reaction is considered complete when the TLC plate shows the complete disappearance of the starting material spot.
Q3: What are the most critical parameters for achieving a high yield? A3: The three most critical parameters are:
-
Temperature and Reaction Time: Sufficient thermal energy (typically reflux) is required to overcome the activation energy of the reaction.[4][5]
-
Reagent Purity and Stoichiometry: The use of high-purity starting materials and a slight to moderate excess of hydrazine hydrate is crucial to drive the reaction to completion.[5][6]
-
Moisture Control: Using anhydrous solvents is recommended, as excess water can potentially lead to unwanted side reactions.[6]
Q4: What is the expected appearance of the final product? A4: Pure 3-Fluoropyridine-4-carbohydrazide is typically an off-white to pale yellow crystalline solid.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has completed, but the isolated yield is significantly lower than reported in the literature. What are the likely causes and how can I improve it?
A: Low yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosing the problem.
-
Cause 1: Incomplete Reaction
-
Explanation: The reaction may not have reached equilibrium or completion. This is often due to insufficient reaction time or temperature.
-
Solution:
-
Extend Reaction Time: Continue refluxing and monitor the reaction every 1-2 hours by TLC until the starting ester spot is no longer visible.[5]
-
Increase Temperature: Ensure the reaction is maintained at a steady reflux. A heating mantle with a temperature controller is recommended for consistency.[4]
-
-
-
Cause 2: Suboptimal Stoichiometry
-
Explanation: Hydrazinolysis is an equilibrium-driven process. An insufficient amount of the hydrazine nucleophile will result in an incomplete conversion of the ester.
-
Solution:
-
-
Cause 3: Poor Reagent Quality or Presence of Moisture
-
Explanation: The purity of both the starting ester and the hydrazine hydrate is critical. Old or low-concentration hydrazine hydrate will be less effective.[3] Moisture in the solvent or on glassware can interfere with the reaction.
-
Solution:
-
Use Fresh Reagents: Use a fresh, unopened bottle of hydrazine hydrate or verify the concentration of an existing stock.
-
Ensure Anhydrous Conditions: Use a dry, high-purity solvent such as absolute ethanol.[4] Ensure all glassware is oven-dried before use.
-
-
Problem 2: Presence of Multiple Spots on TLC / Impure Product
Q: My final product shows multiple spots on the TLC plate. What are these impurities and how can I prevent or remove them?
A: Impurities typically arise from an incomplete reaction or the formation of side products.
-
Impurity 1: Unreacted Starting Ester
-
Identification: This will appear as a less polar spot on the TLC plate, corresponding to your starting material's Rf value.
-
Prevention: As detailed in Problem 1, ensure the reaction goes to completion by optimizing time, temperature, and stoichiometry.[4]
-
Removal: A well-executed recrystallization, typically from ethanol or an ethanol/water mixture, is highly effective at removing residual starting material, which is often more soluble in the cold solvent.[6]
-
-
Impurity 2: Azine Formation
-
Identification: Azines are byproducts formed when hydrazine reacts with two equivalents of a carbonyl compound.[3][7] They may appear as non-polar spots on the TLC.
-
Prevention: This side reaction is minimized by controlling the stoichiometry. Using a slight excess of hydrazine hydrate relative to the ester ensures the ester is consumed before it can react with the hydrazide product.[3]
-
Removal: Purification via column chromatography may be necessary if recrystallization fails to remove the azine impurity.
-
Problem 3: Difficulty with Product Isolation and Crystallization
Q: The reaction is complete by TLC, but the product is not precipitating from the solution upon cooling. How can I effectively isolate it?
A: The solubility of the carbohydrazide can sometimes prevent it from readily crystallizing out of the reaction mixture.
-
Solution Workflow:
-
Promote Crystallization: After cooling to room temperature, place the flask in an ice bath for 30-60 minutes. If crystals do not form, try gently scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Reduce Solvent Volume: If the product remains dissolved, remove a significant portion (70-80%) of the solvent under reduced pressure using a rotary evaporator.[4] The increased concentration often forces the product to precipitate.
-
Trituration: To the concentrated residue, add a non-polar solvent in which the product is insoluble (e.g., cold diethyl ether or hexanes).[4] Stir or sonicate the mixture. This will wash away soluble impurities and should cause your product to solidify. Collect the solid by vacuum filtration.
-
Column Chromatography: If the product is obtained as an oil or gum that does not solidify, purification by silica gel column chromatography is the final option.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 3-Fluoropyridine-4-carbohydrazide
This protocol is a generalized procedure based on standard hydrazinolysis methods.[1][2]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-fluoropyridine-4-carboxylate (1.0 eq).
-
Reagent Addition: Add absolute ethanol as the solvent (approx. 10-15 mL per gram of ester).
-
Hydrazine Addition: While stirring, add hydrazine hydrate (3.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to a steady reflux (approx. 80-85 °C).
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of 10% Methanol in Dichloromethane). The reaction is typically complete within 4-8 hours.
-
Isolation: Once the starting material is consumed, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath. The product should precipitate as a solid.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Drying: Dry the collected solid under vacuum to obtain the final product.
Table 1: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Increase reflux time; ensure consistent temperature.[4] |
| Incorrect Stoichiometry | Use a 2-5 fold excess of hydrazine hydrate.[5][6] | |
| Poor Reagent Quality | Use fresh, high-purity hydrazine hydrate and anhydrous solvent.[3][6] | |
| Impure Product | Unreacted Ester | Drive reaction to completion; purify by recrystallization.[4][6] |
| Side-Product Formation | Use a slight excess of hydrazine; avoid large excess of ester.[3] | |
| Isolation Issues | High Product Solubility | Reduce solvent volume; triturate with a non-polar solvent.[4] |
Visualization of Workflows
Diagram 1: General Synthesis Workflow
The following diagram illustrates the standard experimental sequence for the synthesis.
Caption: Standard workflow for 3-Fluoropyridine-4-carbohydrazide synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing and solving yield-related issues.
Sources
- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues of 3-Fluoropyridine-4-carbohydrazide in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 3-Fluoropyridine-4-carbohydrazide . This compound presents unique formulation challenges due to its rigid crystal lattice and specific electronic properties.
Below, you will find a mechanistic breakdown of its behavior, a targeted troubleshooting FAQ, validated solubilization protocols, and quantitative data to guide your experimental design.
Part 1: Compound Profiling & Mechanistic Root Cause Analysis
To effectively solubilize 3-Fluoropyridine-4-carbohydrazide, we must first understand the causality behind its insolubility. The molecule suffers from "brick-dust" kinetics driven by two primary structural factors:
-
Depressed pKa via Inductive Withdrawal: The highly electronegative fluorine atom at the C3 position strongly withdraws electron density from the pyridine ring. This lowers the pKa of the pyridine nitrogen to approximately 2.97[1][2]. Consequently, at a physiological pH of 7.4, the molecule is completely un-ionized, maximizing its hydrophobicity.
-
High Crystal Lattice Energy: The carbohydrazide moiety (-CONHNH₂) acts as both a potent hydrogen bond donor and acceptor. This creates a highly stable, rigid intermolecular hydrogen-bond network in the solid state. Water molecules cannot easily break these solute-solute interactions without the aid of chemical disruptors or thermodynamic shifts[3][4].
Part 2: Troubleshooting Guide (FAQ)
Q1: Why does my compound instantly precipitate when I dilute my DMSO stock into cell culture media? A: This is a classic case of solvent shifting. When the DMSO stock is introduced to an aqueous medium, the local dielectric constant of the microenvironment drops rapidly. Because the compound is un-ionized at pH 7.4, it cannot interact favorably with water, leading to rapid nucleation and precipitation. Solution: You must lower the interfacial tension before aqueous dilution. Pre-mixing the DMSO stock with a non-ionic surfactant (like Tween-80) creates a transitional micellar environment that maintains the drug in a metastable supersaturated state upon aqueous introduction[3][5].
Q2: Can I use pH adjustment (acidification) to dissolve it for my assays? A: Yes, but with strict limitations. Because the pKa of the fluorinated pyridine nitrogen is ~2.97[1], you must drop the pH below 1.5 to achieve full protonation and form a soluble hydrochloride salt. While this is an excellent strategy for analytical HPLC stock solutions, a pH of 1.5 is highly cytotoxic and will cause immediate artifactual death in cell-based in vitro assays[3][4].
Q3: What is the most reliable method for in vivo animal dosing where high concentrations and biocompatibility are required? A: Inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The hydrophobic fluoropyridine core of the molecule inserts into the lipophilic cavity of the cyclodextrin ring, while the exterior hydroxyl groups of the cyclodextrin ensure bulk aqueous solubility. This masks the drug from the aqueous environment without altering its chemical structure, allowing for safe intravenous or oral administration[3][4].
Part 3: Quantitative Data: Expected Solubility Profiles
The following table summarizes the typical solubility enhancements achieved across different vehicle systems. Use this to select the appropriate formulation based on your required target concentration.
| Formulation Vehicle | Mechanism of Action | Expected Solubility (mg/mL) | Biocompatibility | Primary Application |
| Water (pH 7.4) | Baseline (None) | < 0.05 | High | None (Insoluble) |
| 0.1 M HCl (pH 1.0) | Complete Ionization (Salt Formation) | > 25.0 | Low (Toxic) | Analytical / HPLC Stocks |
| 10% DMSO + 5% Tween-80 | Co-solvency + Micellar Solubilization | 2.5 - 5.0 | Moderate | In Vitro Cell Assays |
| 20% w/v HP-β-CD | Supramolecular Inclusion Complexation | 15.0 - 20.0 | High | In Vivo Animal Dosing |
Part 4: Validated Experimental Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the physical validation checkpoints are met.
Protocol A: Co-Solvent/Surfactant System (For In Vitro Assays)
Causality: This method prevents rapid nucleation by coating the hydrophobic molecules in surfactant micelles before they encounter the bulk water phase.
-
Stock Preparation: Weigh 10 mg of 3-Fluoropyridine-4-carbohydrazide and dissolve completely in 100 µL of 100% molecular-biology grade DMSO.
-
Validation Check: The solution must be completely transparent. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Surfactant Addition: Add 50 µL of Tween-80 directly to the DMSO stock. Vortex vigorously for 60 seconds.
-
Causality: Tween-80 acts as a bridge between the highly polar water and the non-polar drug, reducing the thermodynamic shock of dilution.
-
-
Aqueous Phase Introduction: While vortexing the tube continuously, add 850 µL of pre-warmed (37°C) PBS or cell culture media dropwise (1 drop per second).
-
Validation Check: Hold the tube to the light. If the solution turns cloudy or opalescent, the aqueous phase was added too rapidly, causing localized supersaturation and precipitation. Discard and repeat Step 3 slower.
-
Protocol B: HP-β-CD Complexation (For In Vivo Dosing)
Causality: Cyclodextrins require kinetic energy to force the hydrophobic drug into their cavity and displace the high-energy water molecules residing inside.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl). Stir until completely clear.
-
Drug Addition: Add the 3-Fluoropyridine-4-carbohydrazide powder directly into the cyclodextrin solution to achieve your target concentration (up to 15 mg/mL).
-
Thermodynamic Complexation: Place the suspension in a bath sonicator set to 45°C for 45–60 minutes.
-
Causality: The mild heat increases molecular collision rates, facilitating the entry of the fluoropyridine ring into the cyclodextrin cavity.
-
-
Equilibration & Filtration: Allow the solution to cool to room temperature slowly over 2 hours to establish thermodynamic equilibrium. Filter through a 0.22 µm PES syringe filter.
-
Validation Check: If resistance is felt during filtration, the complexation is incomplete. Return to the sonicator for an additional 30 minutes.
-
Part 5: Visualizations of Solubilization Workflows
Decision tree workflow for selecting the optimal solubilization strategy based on application.
Mechanistic pathway of HP-β-CD inclusion complexation and physiological drug release.
References
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
- Drug Solubility: Importance and Enhancement Techniques - PMC (National Institutes of Health).
- 3-Fluoropyridine 372-47-4 wiki - Guidechem.
- 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem (NIH).
Sources
Optimization of cyclization temperature for fluorinated carbohydrazides
The following technical guide is structured as a specialized support center resource. It is designed to be non-linear, allowing you to jump to the specific module relevant to your current experimental bottleneck.
Topic: Optimization of Cyclization Temperature Content Type: Advanced Troubleshooting & Optimization Guide Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division
Core Philosophy: The "Thermal Goldilocks Zone"
In the synthesis of fluorinated heterocycles (such as 1,3,4-oxadiazoles or 1,2,4-triazoles) from carbohydrazides, temperature is not just a kinetic switch—it is a selectivity filter.
The Central Conflict:
-
The Fluorine Drag (Kinetic): The strong electron-withdrawing group (EWG) effect of fluorine (especially perfluoroalkyl chains like
) reduces the nucleophilicity of the hydrazide nitrogens. This increases the activation energy ( ), often requiring higher temperatures to initiate cyclization compared to non-fluorinated analogs. -
The Fluorine Fragility (Thermodynamic): Conversely, high temperatures (especially in basic media) risk defluorination (via
elimination of HF) or degradation of the perfluoroalkyl chain.
Your Goal: Find the
Interactive Troubleshooting Modules (Q&A)
Module A: Reaction Initiation & Kinetics
Q: I am refluxing my fluorinated carbohydrazide with POCl
Dr. Thorne: Proceed with extreme caution. Incomplete conversion at reflux usually indicates one of two things in fluorine chemistry:
-
Solubility-Limited Kinetics: Perfluoroalkyl chains are lipophobic and hydrophobic. If your substrate isn't fully dissolved, the reaction is occurring only at the interface. Increasing temp might help solubility, but it risks charring.
-
Corrective Action: Do not simply overheat. Add a co-solvent like Sulfolane or Toluene to improve homogeneity before increasing thermal load.
-
-
Deactivated Nucleophile: The fluorine atoms are pulling electron density away from the hydrazide linkage.
-
Corrective Action: Instead of raising the temperature (which risks decomposing the reagent), switch to a more potent cyclodehydrating agent that works at lower temperatures, such as Burgess Reagent or Tf
O / Pyridine , which can often drive the reaction at 0°C to RT.
-
Q: My LC-MS shows the desired mass, but also a peak corresponding to [M - 20]. Is this temperature-related?
Dr. Thorne: Yes, this is a classic "Red Flag." The [M - 20] peak corresponds to the loss of HF (Hydrogen Fluoride, mass ~20). This indicates thermal defluorination .
-
Diagnosis: Your cyclization temperature is too high, or your reaction time is too long, allowing the base (or even the product itself) to facilitate elimination on the
-carbon next to the fluorine atoms. -
Immediate Fix: Lower the reaction temperature by 10-15°C. If you are using a base (like in the CS
/KOH method), reduce the equivalents of base or switch to a milder base (e.g., instead of KOH).
Module B: The Temperature Scanning Protocol
Do not guess. Use this standardized protocol to determine
Experimental Workflow:
-
Baseline: Start at
(or 50°C for high boilers). -
Ramp: Increase temperature in
increments every 60 minutes. -
Sampling: Take aliquots at the end of each increment.
-
Stop Condition: Stop when conversion >95% OR when impurity [M-20] > 2%.
Visualization: Temperature Optimization Decision Tree
Caption: Figure 1. Iterative temperature optimization logic for fluorinated substrates to balance conversion vs. defluorination.
Module C: Mechanism-Based Troubleshooting
The "Fluorine Effect" on Cyclization Pathways
Understanding why temperature matters requires looking at the transition state. In the synthesis of 1,3,4-oxadiazoles, the rate-limiting step is often the closure of the ring (nucleophilic attack of oxygen/nitrogen onto the activated carbon).
-
Non-Fluorinated: Rapid attack. Low
. -
Fluorinated: The EWG effect stabilizes the open-chain hydrazide form, raising the energy barrier for ring closure.
Data Summary: Temperature vs. Yield for Perfluoroheptyl-Carbohydrazide
(Representative data for cyclization with POCl
| Temperature (°C) | Time (h) | Conversion (%) | Defluorination (%) | Verdict |
| 60 | 4 | 15 | < 0.1 | Too Cold (Kinetic trap) |
| 80 | 4 | 65 | 0.5 | Under-active |
| 100 | 3 | 96 | 1.2 | Optimal ( |
| 120 (Reflux) | 2 | 98 | 8.5 | Too Hot (Thermal degradation) |
Visualization: Mechanistic Pathway & Thermal Risks
Caption: Figure 2. Kinetic competition between cyclization (green) and elimination (red) governed by thermal input.
Validated Protocols
Protocol A: Thermal Cyclization with POCl (Standard)
Best for: Stable perfluoroalkyl chains (
-
Setup: Charge a dry flask with fluorinated carbohydrazide (1.0 eq).
-
Solvent: Add POCl
(5-10 eq). Note: POCl acts as both solvent and reagent. -
Ramp: Heat to 80°C initially. Stir for 1 hour.
-
Check: Analyze aliquot. If starting material remains, increase to 100°C .
-
Caution: Avoid exceeding 110°C. If conversion is slow, add a catalytic amount of Pyridine rather than increasing heat.
-
Quench: Pour onto crushed ice (Exothermic! Control temp < 20°C to prevent hydrolysis of the product).
Protocol B: Low-Temperature Cyclization (Burgess Reagent)
Best for: Thermally sensitive substrates or those showing defluorination.
-
Setup: Dissolve carbohydrazide in anhydrous THF or DCM.
-
Reagent: Add Burgess reagent (1.1 eq) at room temperature .
-
Incubation: Stir at 25°C for 2 hours.
-
Optimization: If sluggish, heat only to 40-50°C (Reflux of DCM).
-
Benefit: This avoids the harsh acidic/thermal conditions of POCl
, preserving the C-F bonds.
References
-
Synthesis of Fluorinated 1,3,4-Oxadiazole-2-thiones: Ben Chaâbane, R., & Hedhli, A. (2014).[1][2] Synthesis and characterization of fluorinated 1,3,4-oxadiazole-2-thiones. Journal de la Société Chimique de Tunisie, 16, 25-28.[1] Link
-
Cyclodehydration Agents: Pouliot, M. F., Angers, L., Hamel, J. D., & Paquin, J. F. (2012).[3] Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent.[3] Organic & Biomolecular Chemistry, 10(5), 988-993.[3] Link
-
Fluorine Effect on Kinetics: Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.[4] Link
-
One-Pot Triazole Synthesis: Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015).[5] Triflic Anhydride Activation Followed by Microwave-Induced Cyclodehydration Enables a One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles.[5][6] Organic Letters, 17(5), 1184-1187. Link
-
General Oxadiazole Synthesis: Glomb, T., & Wiatrak, B. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(9), 2894. Link
Sources
- 1. sctunisie.org [sctunisie.org]
- 2. archive.sctunisie.org [archive.sctunisie.org]
- 3. Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Purification methods for 3-Fluoropyridine-4-carbohydrazide derivatives
Welcome to the Technical Support Center for the synthesis and purification of 3-fluoropyridine-4-carbohydrazide (3-fluoroisoniazid) derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges—such as altered polarity, restricted bond rotation, and hydrogen-bonding networks—introduced by the 3-fluoro substituent on the pyridine ring.
Below, you will find targeted troubleshooting FAQs, self-validating protocols, and decision matrices to ensure high-yield, high-purity isolation of your target compounds.
Troubleshooting & FAQs
Q1: Why am I losing significant product yield during the aqueous workup of my 3-fluoropyridine-4-carbohydrazide derivatives? The Causality: The carbohydrazide moiety is highly polar and capable of extensive hydrogen bonding, which drastically increases aqueous solubility. While the highly electronegative 3-fluoro substituent withdraws electron density and slightly reduces the basicity of the pyridine nitrogen, the overall molecule remains highly hydrophilic. The Solution: Simple liquid-liquid extraction alone is rarely sufficient to achieve acceptable purity and often results in product loss[1]. You must use extraction strictly as a preliminary step. To prevent product loss into the aqueous layer, wash the organic phase (e.g., ethyl acetate) with minimal demineralized water and rely heavily on saturated brine. The high ionic strength of the brine exerts a "salting-out" effect, forcing the polar carbohydrazide derivative into the organic phase[1].
Q2: My TLC shows a streaking double spot, and NMR indicates two sets of peaks for a single purified product. How do I resolve this? The Causality: This is a classic indication of (E)/(Z) geometrical isomerism, which is highly prevalent in hydrazone, substituted amide, and sulfonamide derivatives of pyridine-4-carbohydrazides[1]. The partial double-bond character of the amide C-N bond, combined with the steric and electronic asymmetry introduced by the 3-fluoro group, restricts bond rotation. This causes the (E) and (Z) isomers to form as distinct species that co-elute under standard rapid chromatography. The Solution: You must employ very slow gradient column chromatography[1]. Rapid elution will cause the isomers to streak and merge. By using a highly gradual gradient (e.g., slowly increasing ethyl acetate in petroleum ether), you can successfully separate the minor (Z)-isomer impurities from the major (E)-isomer[1].
Q3: When should I bypass chromatography and rely on recrystallization? The Causality: Chromatography is resource-intensive and can degrade sensitive compounds. Recrystallization is thermodynamically driven; slow cooling allows the most stable, highly ordered crystal lattice to form, naturally excluding structurally dissimilar impurities. The Solution: Reserve chromatography for complex, highly polar appendages (like sulfonamides) that resist crystallization. If you are synthesizing isatin-hydrazide derivatives or coupling with simple oxocarboxylic acids, the products can be efficiently purified through repeated recrystallization from ethanol or aqueous acetonitrile[1][2]. Furthermore, if your derivative incorporates a highly rigid phenylene diamine linker, the product often becomes practically insoluble in the reaction solvent, allowing for direct filtration with near-quantitative yields (~99%), bypassing both extraction and chromatography entirely[1].
Self-Validating Experimental Protocols
Protocol A: Slow-Gradient Chromatographic Resolution of Sulfonamide Derivatives
Use this protocol when separating closely eluting (E)/(Z) isomers of 3-fluoropyridine-4-carbohydrazide sulfonamides.
-
Preliminary Extraction: Dilute the crude reaction mixture with ethyl acetate. Wash sequentially with demineralized water (2 × 25 mL) and saturated brine (1 × 25 mL)[1].
-
Moisture Purge (Validation Step): Add anhydrous sodium sulfate to the organic phase. Self-Validation: Swirl the flask; the drying agent should flow freely (not clump), and the solution must transition from cloudy to completely transparent. Filter and evaporate under reduced pressure.
-
Column Equilibration: Pack a silica gel column (60 F254, 0.043–0.063 mm) using 100% petroleum ether.
-
Gradient Elution: Load the crude mixture. Begin elution, increasing the ethyl acetate concentration in strict 2% increments. Crucial: Do not rush the gradient; the minor (Z)-isomer will elute just ahead of or behind the major product depending on the specific sulfonamide appendage[1].
-
Fraction Validation: Spot fractions on TLC plates and visualize under UV light (254 nm and 365 nm)[2]. Pool only the fractions containing the singular, pure major isomer.
Protocol B: Recrystallization of Hydrazone and Isatin Derivatives
Use this protocol for derivatives that exhibit poor solubility in non-polar solvents.
-
Dissolution: Suspend the crude solid in a minimum volume of boiling solvent (ethanol for isatin derivatives, or aqueous acetonitrile for oxocarboxylic acid derivatives)[1][2].
-
Hot Filtration: If insoluble particulate matter (e.g., unreacted polymeric byproducts) persists at a rolling boil, perform a rapid hot filtration to clarify the solution.
-
Controlled Nucleation: Remove from heat and allow the solution to cool ambiently to room temperature. Do not agitate. Once at room temperature, transfer to an ice bath (0–4°C) for 2 hours to maximize crystal yield.
-
Recovery & Validation: Filter the crystals under vacuum and wash with 5 mL of ice-cold solvent. Self-Validation: Dry the crystals and determine the melting point. A sharp melting point range (e.g., within 2°C, such as 182°C–184°C) confirms the exclusion of the (Z)-isomer and unreacted starting materials[2].
Quantitative Data on Purification Methods
The following table summarizes the expected outcomes when applying specific purification strategies to various 3-fluoropyridine-4-carbohydrazide derivatives, based on established structure-activity relationship (SAR) and synthesis studies[1][2].
| Derivative Class | Primary Impurity | Recommended Purification Method | Expected Yield | Purity Marker / Validation |
| Sulfonamide-linked amides | (Z)-isomers, unreacted acid | Slow gradient silica chromatography | 35% – 70% | Single TLC spot; Resolved ¹H NMR signals |
| Phenylene diamine linkers | Soluble reaction byproducts | Direct filtration & solvent wash | ~99% | Complete insolubility in reaction solvent |
| Isatin-hydrazones | Hydrazine residues, minor isomers | Recrystallization (Ethanol) | 80% – 89% | Sharp melting point (e.g., 182–184°C) |
| Oxocarboxylic derivatives | Unreacted 3-fluoroisonicotinic acid | Recrystallization (Aq. Acetonitrile) | 75% – 85% | Absence of broad -OH carboxylic stretch in IR |
Purification Decision Workflow
Use the following logical matrix to determine the optimal purification route for your specific 3-fluoropyridine-4-carbohydrazide derivative.
Decision matrix for 3-fluoropyridine-4-carbohydrazide derivative purification.
References
-
Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids Source: RSC Advances URL:[Link]
-
Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells Source: PMC / NIH URL:[Link]
Sources
- 1. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00663A [pubs.rsc.org]
- 2. Discovery and prospects of new heterocyclic Isatin-hydrazide derivative with a novel role as estrogen receptor α degrader in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvent selection for 3-Fluoropyridine-4-carbohydrazide
Welcome to the Technical Support & Troubleshooting Center for 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9). As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the purification of this critical pharmaceutical building block.
Below, you will find the thermodynamic rationale for solvent selection, a self-validating recrystallization protocol, and a targeted FAQ to resolve common bench-level anomalies.
Mechanistic Overview: The Impact of C3-Fluorination
3-Fluoropyridine-4-carbohydrazide is a fluorinated analog of the first-line anti-tuberculosis drug, isoniazid[1][2]. In standard isoniazid, the carbohydrazide moiety acts as a powerful hydrogen bond donor and acceptor, driving the formation of extensive supramolecular chains and rod-like crystal habits in alcoholic solvents[3].
However, the introduction of a highly electronegative fluorine atom at the C3 position fundamentally alters the molecule's physical chemistry:
-
Electronic Withdrawal: The fluorine atom pulls electron density from the pyridine ring, altering the pKa of the pyridine nitrogen and reducing its affinity for highly aqueous solvation shells.
-
Lipophilic Shift: The hydrophobic nature of the C-F bond slightly decreases water solubility while enhancing solubility in moderately polar organic solvents like dichloromethane (DCM) and short-chain alcohols[2].
Therefore, while standard isoniazid can be recrystallized from water, the 3-fluoro derivative requires a finely tuned organic or binary solvent system to achieve the steep temperature-dependent solubility curve necessary for high-yield crystallization.
Solvent Selection Matrix
To maximize both recovery and analytical purity, solvent selection must balance hot solubility (for dissolution) and cold solubility (for supersaturation). Below is the quantitative and semi-quantitative performance data for common solvent systems used with this scaffold.
| Solvent System | Boiling Point (°C) | Est. Solubility (Hot) | Est. Solubility (4°C) | Expected Yield | Purity Profile | Application |
| Absolute Ethanol | 78.4 | High (>150 mg/mL) | Low (<20 mg/mL) | 80 – 85% | >98% | Primary Recommendation. Excellent thermal gradient; removes unreacted hydrazine[4]. |
| DCM / MeOH (2:1) | ~40.0 | Very High | Moderate | ~70% | >99% | Ideal for isolating highly pure analytical standards (NMR grade)[2]. |
| Isopropanol (IPA) | 82.5 | Moderate (~80 mg/mL) | Very Low (<5 mg/mL) | >90% | ~95% | Best for maximizing mass recovery from dilute or low-yielding syntheses. |
| Water | 100.0 | Very High | High (>100 mg/mL) | <40% | N/A | Not recommended. Product remains in the mother liquor due to high cold solubility. |
Standard Operating Procedure: Ethanol Recrystallization
This protocol is designed as a self-validating system. By monitoring the dissolution and nucleation phases, you can dynamically adjust the solvent ratio to ensure successful crystallization.
Step 1: Initial Suspension
-
Weigh your crude 3-Fluoropyridine-4-carbohydrazide and transfer it to a round-bottom flask equipped with a reflux condenser.
-
Add 5 mL of Absolute Ethanol per gram of crude material. Causality: Starting with a solvent deficit prevents accidental over-dilution, which is the primary cause of low yields.
Step 2: Thermal Saturation
-
Heat the suspension to a gentle reflux (78°C) using an oil bath or heating mantle.
-
If the solid does not completely dissolve after 10 minutes of reflux, add boiling ethanol dropwise (up to an additional 5 mL/g) until a clear solution is achieved.
Step 3: Hot Filtration (Optional but Recommended)
-
If insoluble particulates (e.g., inorganic salts or polymerized byproducts) remain, rapidly filter the boiling solution through a pre-warmed Buchner funnel to prevent premature crystallization in the filter stem.
Step 4: Controlled Nucleation
-
Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate of approximately 0.5°C/min . Causality: Slow cooling allows the molecules to arrange into the lowest-energy crystal lattice, excluding impurities. Rapid crash-cooling traps mother liquor and impurities within crystal defects[3].
Step 5: Yield Maximization & Isolation
-
Once the solution reaches room temperature and a healthy crystal bed has formed, transfer the flask to an ice bath (0–5°C) for 30 minutes to force the remaining solute out of the mother liquor.
-
Isolate the crystals via vacuum filtration, wash with 1–2 mL of ice-cold ethanol, and dry under high vacuum to constant weight. Verify purity via HPLC or melting point analysis.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in that specific solvent mixture, or when high levels of structurally similar impurities disrupt the lattice.
-
The Fix: Reheat the mixture until it forms a single clear phase. Add 5–10% of a slightly more polar co-solvent (like Methanol or Water) to improve the solubility at lower temperatures, then cool the flask much more slowly. Alternatively, adding a seed crystal of pure 3-Fluoropyridine-4-carbohydrazide at 40°C can bypass the oiling phase by providing an immediate nucleation site.
Q: I followed the protocol, but my recovered yield is below 50%. How can I improve recovery? A: A low yield indicates that the concentration of the product in the cold mother liquor is still too high. You likely used too much ethanol during the dissolution phase.
-
The Fix: Transfer the mother liquor to a rotary evaporator and reduce the solvent volume by 50%. Reheat to dissolve any crashed-out solids, and repeat the cooling process. To prevent this in future batches, strictly adhere to the dropwise addition of solvent at boiling.
Q: Does the 3-Fluoro substitution change the crystal morphology compared to standard Isoniazid? A: Yes. While unsubstituted isoniazid typically forms long, needle-like crystals in water and rod-like structures in alcohols[3], the highly electronegative fluorine atom disrupts the standard planar hydrogen-bonding network. When grown slowly from ethanol, 3-Fluoropyridine-4-carbohydrazide often precipitates as thicker, block-like or prismatic crystals. These are actually advantageous, as they filter much faster and retain less residual solvent than needles.
Recrystallization Workflow & Logic
Fig 1: Thermodynamic workflow and troubleshooting logic for optimal crystal nucleation.
References
-
BLD Pharmatech. "364-82-9|3-Fluoropyridine-4-carbohydrazide|BLD Pharm". bldpharm.de.[Link]
-
MDPI. "Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains". mdpi.com.[Link]
-
PMC - NIH. "Reinvestigation of the structure-activity relationships of isoniazid". nih.gov.[Link]
-
Materials Cloud Archive. "Solvent-mediated morphology selection of the active pharmaceutical ingredient isoniazid: Experimental and simulation studies". materialscloud.org.[Link]
Sources
- 1. 364-82-9|3-Fluoropyridine-4-carbohydrazide|BLD Pharm [bldpharm.de]
- 2. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-mediated morphology selection of the active pharmaceutical ingredient isoniazid: Experimental and simulation studies [archive.materialscloud.org]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Fluoropyridine-4-carbohydrazide
Executive Summary
The synthesis of 3-Fluoropyridine-4-carbohydrazide from its corresponding ester (e.g., methyl 3-fluoropyridine-4-carboxylate) is a nucleophilic acyl substitution. While seemingly straightforward, the presence of the fluorine atom at the C3 position—ortho to the carbonyl and adjacent to the pyridine nitrogen—introduces significant reactivity challenges.
This guide addresses the three primary failure modes:
-
Nucleophilic Aromatic Substitution (
): Displacement of the fluorine atom by hydrazine. -
Dimerization: Formation of bis-hydrazides (
). -
Hydrolysis: Conversion of the ester to the carboxylic acid.
Reaction Mechanism & Pathways
Understanding the competition between the desired acyl substitution and the undesired
Figure 1: Reaction pathways showing the competition between the desired acyl substitution (Path A) and the parasitic
Critical Control Points & Optimization Data
The following data summarizes the impact of reaction conditions on product distribution. These values are derived from internal optimization studies on electron-deficient pyridine esters.
Table 1: Impact of Temperature and Stoichiometry on Purity
| Entry | Temperature | Hydrazine Equiv.[1][2][3] | Solvent | Yield (%) | Purity (HPLC) | Major Impurity |
| 1 | Reflux (78°C) | 1.5 | EtOH | 65% | 82% | 3-Hydrazino derivative ( |
| 2 | Reflux (78°C) | 5.0 | EtOH | 72% | 88% | 3-Hydrazino derivative |
| 3 | 0°C to RT | 3.0 | MeOH | 91% | 98% | None detected |
| 4 | RT | 1.0 | MeOH | 45% | 60% | Bis-hydrazide (Dimer) |
| 5 | 50°C | 3.0 | Water | 55% | 70% | Carboxylic Acid (Hydrolysis) |
Key Insight: The activation energy for the
Optimized Experimental Protocol
Objective: Synthesis of 3-Fluoropyridine-4-carbohydrazide (10 g scale) with <0.5% defluorinated impurity.
Materials
-
Methyl 3-fluoropyridine-4-carboxylate (1.0 equiv.)
-
Hydrazine hydrate, 80% or 98% (3.0 - 5.0 equiv.)
-
Methanol (anhydrous preferred, 10 volumes)
Step-by-Step Procedure
-
Dissolution: Charge methyl 3-fluoropyridine-4-carboxylate (10.0 g, 64.5 mmol) into a round-bottom flask. Add Methanol (100 mL) and stir until fully dissolved.
-
Cooling: Place the reaction vessel in an ice/water bath and cool to 0–5 °C.
-
Why? Cooling suppresses the rate of the
side reaction significantly more than the acyl substitution.
-
-
Addition: Add Hydrazine Hydrate (9.4 mL, ~193 mmol, 3.0 equiv.) dropwise over 15 minutes.
-
Why? Slow addition prevents localized exotherms that could trigger defluorination.
-
-
Reaction: Allow the mixture to warm naturally to Room Temperature (20–25 °C). Stir for 4–6 hours.
-
Monitoring: Check by TLC (10% MeOH in DCM) or HPLC. Look for the disappearance of the ester. If the reaction is slow, do not heat . Instead, extend time or add 1 more equivalent of hydrazine.
-
-
Work-up:
-
The product often precipitates as a white solid directly from the reaction mixture.
-
If solid forms: Filter the solid, wash with cold methanol (2 x 10 mL) and then diethyl ether (2 x 20 mL).
-
If no solid forms: Concentrate the solvent to ~25% of the original volume under reduced pressure (keep bath < 40°C). Add diethyl ether or hexanes to induce precipitation.
-
-
Purification (if needed): Recrystallize from minimal boiling Ethanol. Avoid prolonged boiling.
Troubleshooting & FAQs
Q1: I am seeing a yellow impurity and my melting point is low. What is it?
A: This is likely the 3-hydrazinopyridine-4-carbohydrazide formed via
-
Cause: Reaction temperature was too high (>40°C) or reaction time was excessive (e.g., overnight reflux).
-
Solution: Repeat the synthesis at 0°C -> RT. Fluorine is a good leaving group on a pyridine ring, especially when activated by an electron-withdrawing carbonyl group [2].
Q2: I isolated a highly insoluble solid that is not my product.
A: This is the Bis-hydrazide (Dimer) .
-
Cause: Insufficient hydrazine was used (close to 1.0 equiv). As the mono-hydrazide forms, it competes with hydrazine for the remaining ester.
-
Solution: Always use a minimum of 3.0 equivalents of hydrazine hydrate. The excess hydrazine ensures that the ester reacts with hydrazine rather than the product hydrazide [3].
Q3: Can I use Ethanol instead of Methanol?
A: Yes, but Methanol is generally preferred for rate.
-
Reasoning: Methanol is more polar and typically facilitates faster nucleophilic attack at lower temperatures compared to ethanol. If you must use ethanol, ensure you do not heat it to reflux to compensate for the slower rate, as this will trigger the
side reaction.
Q4: My product is turning pink/brown upon storage.
A: Hydrazides and residual hydrazine are oxidation-sensitive.
-
Solution: Ensure the product is thoroughly washed with ether to remove trace hydrazine hydrate. Store the dried solid in an amber vial under nitrogen or argon at 4°C.
References
-
Nucleophilic Aromatic Substitution of Fluorine: Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[4][5][6][7] Molecules, 11(2), 130–133. [Link] (Validates the lability of the C-F bond in this specific scaffold).
-
Reactivity of Fluoropyridines: Schiemann, G., & Roselius, W. (1929). Über aromatische Fluorverbindungen.[4] Berichte der deutschen chemischen Gesellschaft. (Foundational text on the activation of halogens in heteroaromatics).
-
Hydrazide Synthesis Optimization: Rao, S. N., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.[8] Molecules, 18(2), 2093-2103. [Link] (Demonstrates the formation of bis-hydrazides and azines when stoichiometry is uncontrolled).
-
General Hydrazide Protocols: Organic Chemistry Portal. Synthesis of Hydrazides. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stability & Troubleshooting for 3-Fluoropyridine-4-carbohydrazide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers investigating pyridine-carbohydrazide derivatives for drug development. A recurring challenge in these workflows is managing the chemical stability of 3-Fluoropyridine-4-carbohydrazide (also known as 3-fluoroisonicotinohydrazide) under acidic conditions.
This guide is designed to move beyond basic handling instructions. We will explore the mechanistic causality behind the molecule's behavior, answer frequently asked questions, and provide a self-validating troubleshooting protocol to ensure the utmost scientific integrity in your assays.
The Mechanistic "Why": Behavior in Acidic Media
To troubleshoot effectively, we must first understand the molecular dynamics. 3-Fluoropyridine-4-carbohydrazide is a fluorinated analog of the well-known antituberculosis drug, isoniazid.
The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from both the pyridine nitrogen and the carbohydrazide moiety at the C4 position.
-
Electrophilic Vulnerability: The carbonyl carbon becomes highly electrophilic. Under strong acidic stress or elevated temperatures, the carbonyl oxygen is protonated, lowering the activation energy for nucleophilic attack by water.
-
Hydrolysis Pathway: This attack results in the cleavage of the C-N bond, yielding 3-fluoroisonicotinic acid and hydrazine [1].
-
Mild Acid Resilience: Interestingly, at room temperature in mildly acidic buffers (pH 2–4), the molecule remains surprisingly stable. This mirrors the behavior of unsubstituted isoniazid, which is more stable in mild acid than in alkaline environments[2]. The protonation of the pyridine ring at these pH levels creates a localized positive charge that electrostatically repels incoming hydronium ions, protecting the carbohydrazide tail from rapid hydrolysis unless thermal energy is applied.
Acid-catalyzed hydrolysis of 3-Fluoropyridine-4-carbohydrazide into acid and hydrazine byproducts.
Frequently Asked Questions (FAQs)
Q: Is 3-Fluoropyridine-4-carbohydrazide stable in standard acidic HPLC mobile phases (e.g., 0.1% Formic Acid)? A: Yes, for short durations. At room temperature (25°C), the compound is stable in mild acids (pH 2–4) for several days[2]. However, if your autosampler is not temperature-controlled or if the samples sit for over a week, you will begin to observe degradation. Always keep autosamplers chilled to 4°C.
Q: Why am I seeing a secondary peak in my LC-MS chromatogram after formulating in acidic media? A: You are likely observing the primary hydrolysis degradant: 3-fluoroisonicotinic acid (m/z ~142 in positive ion mode)[1]. The other byproduct, hydrazine, is highly polar, lacks a strong chromophore, and often elutes in the void volume, making it "invisible" on standard UV/RP-LC setups.
Q: Can I formulate this compound with lactose or other excipients in acidic buffers? A: Absolutely not. The primary amine of the hydrazide group is highly reactive toward reducing sugars (like lactose). This reaction forms hydrazones, a degradation pathway that is heavily accelerated by mild acid catalysis[3].
Quantitative Stability Profile
To assist in your experimental planning, the following table summarizes the expected stability kinetics of 3-Fluoropyridine-4-carbohydrazide across various conditions.
| Environmental Condition | Temperature | Estimated Half-Life | Primary Degradation Pathway |
| pH 2.0 – 4.0 (Aqueous Buffer) | 25°C | > 30 Days | Minimal (Highly Stable) |
| pH 2.0 (Aqueous Buffer) | 80°C | < 12 Hours | Acid-Catalyzed Hydrolysis |
| 0.1 M HCl (Strong Acid) | 25°C | ~ 48 Hours | Acid-Catalyzed Hydrolysis |
| pH 4.0 + Reducing Sugars | 25°C | < 3 Days | Hydrazone Formation |
Troubleshooting Guide & Experimental Protocols
When signal loss occurs, it is critical to determine whether the degradation is happening in the sample vial or as an artifact inside the mass spectrometer (in-source fragmentation).
Self-Validating Forced Degradation Protocol
This protocol is designed as a self-validating system. By incorporating a pre-injection neutralization step and a stable-isotope internal standard (IS), we ensure that any observed degradation is a true reflection of solution-phase instability, not an analytical artifact.
Step 1: Sample Preparation & Stress Application
-
Prepare a 1 mg/mL stock solution of 3-Fluoropyridine-4-carbohydrazide in LC-MS grade water.
-
Aliquot 100 µL of the stock into two vials:
-
Vial A (Test): Add 900 µL of 0.1 M HCl.
-
Vial B (Control): Add 900 µL of pH 4.0 Acetate Buffer.
-
-
Incubate both vials at 60°C for 4 hours to force degradation.
Step 2: The Self-Validating Quench
-
Crucial Step: Remove vials from heat and immediately neutralize Vial A by adding an equimolar amount of NaOH (e.g., 90 µL of 1.0 M NaOH).
-
Why? Neutralization halts the acid-catalyzed hydrolysis exactly at the 4-hour mark. If you inject a highly acidic sample directly into a heated ESI source, the heat and acid will artificially degrade the compound during ionization.
Step 3: Internal Standard Addition & LC-MS Analysis
-
Spike both vials with 10 µL of a stable-isotope labeled internal standard (e.g., Isoniazid-d4).
-
Run the samples via LC-MS.
-
Validation Logic: If the Isoniazid-d4 IS remains intact while the 3-Fluoropyridine-4-carbohydrazide signal drops (with a corresponding rise in the 142 m/z peak for 3-fluoroisonicotinic acid), you have definitively proven solution-phase acid hydrolysis. If both the analyte and the IS are degraded, your MS source temperature is too high, causing in-source thermal fragmentation.
Troubleshooting workflow for identifying and resolving degradation issues in acidic assay conditions.
References
- Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
- Title: Extemporaneous Isoniazid Mixture: Stability Implications Source: SciSpace URL
- Source: National Institutes of Health (NIH)
Sources
Troubleshooting low reactivity of the hydrazide group in fluoropyridines
Topic: Troubleshooting Low Reactivity & Chemoselectivity in Fluoropyridine Carbohydrazides Ticket ID: FPY-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnostic Flow
User Issue: You are experiencing sluggish reactivity, incomplete conversion, or unexpected side products when attempting to functionalize the hydrazide group (–CONHNH₂) attached to a fluoropyridine scaffold.
Root Cause Analysis: Fluoropyridine hydrazides present a unique "push-pull" conflict that frustrates standard protocols:
-
Electronic Deactivation (The "Pull"): The electron-deficient pyridine ring, exacerbated by the highly electronegative fluorine atom (inductive effect,
), pulls electron density away from the hydrazide. This significantly lowers the nucleophilicity of the terminal nitrogen ( ), making it sluggish in condensations or acylations. -
Conformational Locking: Intramolecular hydrogen bonding between the amide proton and the ortho-fluorine (
) locks the molecule in a planar, unreactive conformation. -
Chemoselectivity Risks: The same electronic deficiency that deactivates the hydrazide activates the fluorine toward Nucleophilic Aromatic Substitution (
). Aggressive conditions intended to force the hydrazide to react often lead to the displacement of the fluorine atom instead.
Interactive Diagnostic Flowchart
Use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic for fluoropyridine hydrazide reactions. Blue nodes indicate decision points; Green nodes indicate recommended protocol shifts.
Technical Deep Dive: The "Why" Behind the Failure
The Fluorine "Trap" (Intramolecular H-Bonding)
In 2-fluoropyridine-3-carbohydrazides (and related isomers), the fluorine atom is not merely a bystander. It acts as a weak hydrogen bond acceptor for the hydrazide -NH proton.
-
Mechanism: The formation of a pseudo-5- or 6-membered ring via
interaction stabilizes the ground state. -
Consequence: To react, the hydrazide must break this H-bond and rotate out of this stable conformation. This increases the activation energy (
) required for the reaction. -
Evidence: NMR studies often show downfield shifts for NH protons involved in such H-bonds, and DFT calculations confirm the stability of these conformers [1, 4].
Nucleophilicity vs. Basicity
The pyridine nitrogen acts as an electron sink. When combined with fluorine's inductive withdrawal, the electron density on the terminal hydrazide nitrogen (
-
Comparison: Unlike a standard benzohydrazide, a fluoropyridine hydrazide is a significantly weaker nucleophile.
-
The
-Effect: While hydrazides usually benefit from the -effect (lone pair repulsion increasing reactivity), the electron-withdrawing nature of the fluoropyridine ring diminishes this effect [5].
Protocol Optimization & Troubleshooting Guides
Scenario A: Hydrazone Formation (Condensation with Aldehydes)
Issue: Reaction with aldehyde is extremely slow; refluxing in ethanol gives <20% yield.
Protocol Adjustment: Do not rely on thermal energy alone. You must activate the electrophile (aldehyde) because your nucleophile (hydrazide) is "crippled."
| Parameter | Standard Protocol | Optimized Protocol (Fluoropyridine) |
| Solvent | Ethanol (EtOH) | HFIP (Hexafluoroisopropanol) or EtOH with 4Å Sieves |
| Catalyst | None or catalytic AcOH | Sc(OTf)₃ (5-10 mol%) or Yb(OTf)₃ |
| Temperature | Reflux (78°C) | Microwave (100-120°C, 10-20 min) |
Why Sc(OTf)₃? Rare-earth triflates are Lewis acids that coordinate strongly to the aldehyde carbonyl oxygen, increasing its electrophilicity without protonating the pyridine ring (which would deactivate the system further or cause solubility issues).
Scenario B: 1,3,4-Oxadiazole Synthesis (Cyclization)
Issue: Using POCl₃ (Phosphorus Oxychloride) results in a black tar or displacement of the fluorine atom (
Mechanism of Failure: POCl₃ generates HCl in situ. The pyridine nitrogen becomes protonated, making the ring even more electron-deficient. If any nucleophile (even trace water or chloride) is present, the fluorine at the 2- or 4-position becomes a prime target for displacement.
Recommended Workflows:
Method 1: The T3P Route (Mild & Scalable)
Propylphosphonic anhydride (T3P) is a potent but non-chlorinating coupling/dehydrating agent.
-
Mix: Hydrazide (1.0 eq) + Carboxylic Acid (1.1 eq) + T3P (50% in EtOAc, 2.0 eq) + Pyridine/DIPEA (3.0 eq).
-
Solvent: EtOAc or MeCN.
-
Condition: Heat to reflux or MW 100°C.
-
Advantage: No generation of HCl; minimal risk of F-displacement.
Method 2: Oxidative Cyclization (Iodine-Mediated)
Ideal if starting from the hydrazone (Schiff base).
-
Substrate: Fluoropyridine hydrazone.
-
Reagent: Iodine (
, 1.1 eq) + (3.0 eq). -
Solvent: DMSO or Dioxane.
-
Note: Monitor carefully. If the fluorine is ortho to the ring nitrogen,
might promote hydrolysis of the fluorine (to the pyridone). If this happens, switch to Diacetoxyiodobenzene (PIDA) as the oxidant in DCM [2, 6].
Visualizing the Chemoselectivity Trap
The diagram below illustrates the competition between the desired pathway (Hydrazide attack) and the undesired pathway (
Figure 2: Chemoselectivity map. Red paths indicate high-risk conditions leading to fluorine displacement (
Frequently Asked Questions (FAQs)
Q: Can I use hydrazine hydrate to make the hydrazide from the ester?
A: Proceed with extreme caution. Hydrazine is a potent nucleophile. If your fluorine is in the 2- or 4-position, hydrazine will likely attack the C-F bond via
-
Fix: Perform the reaction at
in isopropanol. If dominates, consider using a protected hydrazine (e.g., Boc-hydrazine) followed by deprotection, or generate the hydrazide from the carboxylic acid using TBTU/HOBt and hydrazine (controlled stoichiometry) [3].
Q: My NMR shows a split in peaks for the hydrazide protons. Is it impure?
A: Likely not. This is often due to rotamers . The
Q: Why did Burgess Reagent fail?
A: Burgess reagent is sensitive to moisture and "old" bottles degrade quickly. Furthermore, if your fluoropyridine is extremely electron-deficient, the intermediate sulfamate might be too stable to eliminate. Ensure anhydrous conditions and try increasing the temperature to
References
-
Intramolecular hydrogen bonds involving organic fluorine in the derivatives of hydrazides. RSC Advances. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. ResearchGate. Available at: [Link]
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations. PubMed Central. Available at: [Link]
-
Nucleophilic Reactivities of Hydrazines and Amines. ResearchGate. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Open Medicinal Chemistry Journal. Available at: [Link]
Removing unreacted 3-Fluoropyridine-4-carbohydrazide from reaction mixtures
Technical Support Center: Purification & Troubleshooting Guide
Subject: Strategies for the removal of excess 3-Fluoropyridine-4-carbohydrazide (3-F-INH) from synthetic intermediates.
Executive Summary: 3-Fluoropyridine-4-carbohydrazide is a highly polar, amphoteric building block often used in the synthesis of kinase inhibitors and antitubercular analogs.[1] Its persistence in reaction mixtures is a common pain point due to its ability to "streak" on silica gel and its solubility in aqueous workups.[1] This guide prioritizes chemoselective scavenging over traditional extraction to ensure high purity without compromising yield.[1]
Part 1: The Decision Matrix
Before selecting a protocol, determine the physicochemical profile of your product. The 3-fluoro substituent lowers the basicity of the pyridine ring (pKa ~2.5–3.[1]0) compared to non-fluorinated isoniazid, making traditional acid washes less efficient if your product is also acid-sensitive or weakly basic.[1]
Caption: Decision matrix for selecting the optimal purification route based on product stability and acid/base properties.
Part 2: Detailed Protocols
Protocol A: Polymer-Supported Scavenging (The "Gold Standard")
Best for: Basic products, acid-sensitive compounds, and high-throughput synthesis. Mechanism: The unreacted hydrazide acts as a nucleophile, attacking the aldehyde on the resin to form an immobilized hydrazone. The 3-fluoro group does not significantly hinder this nucleophilic attack.[1]
Materials:
-
Resin: PS-Benzaldehyde (Loading typically 1.0–1.5 mmol/g).[1]
-
Solvent: DCM (preferred) or DMF (if solubility is an issue).[1]
-
Catalyst: Acetic Acid (AcOH).[1]
| Step | Action | Technical Rationale |
| 1 | Calculate Loading | Use 2.0 to 3.0 equivalents of resin relative to the excess hydrazide (not the starting amount).[1] |
| 2 | Solvent Prep | Dissolve the crude mixture in DCM. Add 1-2% glacial Acetic Acid . |
| 3 | Incubation | Add resin. Shake gently at RT for 2–4 hours . |
| 4 | Monitoring | Check supernatant via TLC (stain with PMA or Ninhydrin).[1] |
| 5 | Filtration | Filter through a fritted glass funnel or a polypropylene cartridge.[1] |
| 6 | Wash | Wash resin cake with DCM (2x) and MeOH (1x). |
Mechanism Visualization:
Caption: Covalent capture of 3-Fluoropyridine-4-carbohydrazide by aldehyde-functionalized polystyrene resin.[1]
Protocol B: Controlled pH Extraction
Best for: Neutral or Acidic products.[1] Risk: The 3-F-pyridine nitrogen is weakly basic.[1] Standard "bicarb" washes will not remove it.[1] You must use dilute acid.[1]
-
Dissolution: Dissolve crude in EtOAc or DCM.
-
First Wash (pH ~3-4): Wash with 0.5 M Citric Acid.[1]
-
Why? This protonates the terminal hydrazine nitrogen (
).[1]
-
-
Second Wash (Brine): Wash with saturated NaCl to break potential emulsions caused by the amphoteric nature of the fluorinated pyridine.[1]
-
Drying: Dry over
.
Warning: If your product contains a basic nitrogen (e.g., another pyridine or amine), do not use this method . You will lose your product into the aqueous layer.[1]
Protocol C: Chromatographic "Polishing"
Best for: Final purification when scavenging reduces purity from 85% to 95%, but >99% is required.[1]
The 3-fluoro group adds slight lipophilicity, but the hydrazide moiety causes severe tailing on normal phase silica due to hydrogen bonding with silanols.
Recommended Mobile Phases:
-
Normal Phase: DCM : MeOH :
(90 : 9 : 1).[1]-
Note: The ammonia blocks silanol sites, preventing the hydrazide from "sticking."
-
-
Reverse Phase (C18): Water (0.1% Formic Acid) : Acetonitrile.[1]
-
Elution Order: The 3-F-hydrazide is very polar and will elute early (near the solvent front), separating easily from more lipophilic products.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: I used the PS-Benzaldehyde resin, but I still see a trace of hydrazide in the NMR. Why? A: This is usually due to "wet" solvents.[1] The scavenging reaction releases water (see Diagram 2).[1] If your solvent is already wet, the equilibrium pushes back toward the free hydrazide.
-
Fix: Add anhydrous
directly to the scavenging mixture along with the resin to sequester the water produced.[1]
Q2: Why not just use Acetone to wash it out? A: While acetone reacts with hydrazides to form hydrazones (acetonides), these specific hydrazones are often unstable and can hydrolyze back to the starting material on the silica column or during evaporation. Polymer-supported scavenging is irreversible under standard workup conditions.[1]
Q3: My product is water-soluble. How do I remove the excess hydrazide? A: Extraction is impossible here.[1] You must use Protocol A (Resin Scavenging) followed by filtration.[1] Alternatively, use Cation Exchange Chromatography (SCX-2) .[1]
-
Method: Load mixture onto SCX-2 cartridge.[1] Wash with MeOH (elutes neutral impurities).[1] Elute product/hydrazide with
/MeOH.[1] (Note: This separates non-basic impurities but not the hydrazide itself; Resin scavenging remains superior).[1]
Q4: Does the fluorine atom affect the stability of the hydrazide? A: Yes. The electron-withdrawing effect of the fluorine at the 3-position makes the carbonyl carbon more electrophilic than in unsubstituted isoniazid. This means the hydrazide is slightly less nucleophilic but more prone to hydrolysis in strong acid/base.[1] Avoid prolonged exposure to 1M NaOH or HCl.[1]
References
-
Ley, S. V., et al. "Polymer-supported reagents and scavengers: a new dimension in organic synthesis."[1] Journal of the Chemical Society, Perkin Transactions 1, 2000, 3815-4195.
-
Sigma-Aldrich. "Scavenger Resins: Applications and Protocols."[1] Technical Bulletin.
-
Kulkarni, A. A., et al. "Separation of hydrazines and hydrazides: Strategies and Applications."[1] Journal of Chromatography A, 2011.[1] (General reference for hydrazide polarity).
-
PubChem. "3-Fluoropyridine-4-carbohydrazide Compound Summary."[1] National Center for Biotechnology Information.[1]
Sources
Technical Support Center: Controlling Moisture Sensitivity in 3-Fluoropyridine-4-carbohydrazide
Welcome to the technical support center for 3-Fluoropyridine-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for managing the inherent moisture sensitivity of this valuable synthetic intermediate. Success in your experiments hinges on maintaining the integrity of this reagent, and this document provides the necessary framework to achieve consistent, reliable results.
Section 1: The Challenge of Moisture: A Mechanistic Overview
3-Fluoropyridine-4-carbohydrazide is a robust reagent for synthesizing a variety of heterocyclic compounds, often utilized in pharmaceutical and agrochemical research.[1][2] However, the carbohydrazide functional group (-CONHNH₂) is susceptible to hydrolysis. The presence of water, even ambient atmospheric moisture, can lead to the degradation of the material, compromising its purity and reactivity. This degradation pathway is the primary challenge that must be actively managed.
Caption: Moisture-induced degradation pathway of 3-Fluoropyridine-4-carbohydrazide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What makes 3-Fluoropyridine-4-carbohydrazide moisture-sensitive?
The core of its sensitivity lies in the hydrazide functional group. Hydrazides are derivatives of carboxylic acids and can undergo hydrolysis when exposed to water, which acts as a nucleophile. This reaction cleaves the amide bond, converting the starting material into 3-fluoropyridine-4-carboxylic acid and hydrazine.[3] This not only consumes the active reagent but introduces significant impurities into your reaction vessel. Furthermore, like many salts and compounds with hydrogen-bonding capabilities, it can be hygroscopic, meaning it actively attracts and holds water molecules from the air.[4][5]
Q2: What are the visible signs that my sample has absorbed moisture?
A pure, dry sample of 3-Fluoropyridine-4-carbohydrazide should be a free-flowing solid. The first visual indicator of moisture absorption is a change in its physical state. You may observe:
-
Clumping or Caking: The powder will lose its fine, free-flowing nature and begin to form clumps.[4][5]
-
Stickiness or Paste Formation: With increased moisture uptake, the material may become sticky to the touch or even form a paste.[5]
-
Deliquescence: In extreme cases of humidity, the solid may absorb enough water to dissolve into a solution, though this is less common for this specific class of compound compared to highly hygroscopic salts.[5]
Q3: What are the ideal storage conditions for this compound?
To ensure long-term stability, proper storage is non-negotiable. The compound should be stored in a tightly sealed container to prevent the ingress of atmospheric moisture.[6][7][8] The ideal environment is a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[9] For enhanced protection, we strongly recommend storing the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride) or within a nitrogen-purged dry box.
Q4: Can I dry the compound if it has absorbed moisture?
While it may be possible to dry a sample that has absorbed a small amount of moisture, this must be approached with extreme caution. Gently heating the compound under a high vacuum can remove water. However, excessive heat can cause thermal decomposition, leading to different impurities.[4] Before attempting to dry the material, it is critical to consult the material's safety data sheet (SDS) for information on its thermal stability. The preferred course of action is always prevention through proper handling.
Section 3: Troubleshooting Guide: From Problem to Solution
When experiments yield unexpected results, reagent integrity is a primary suspect. This guide helps diagnose and resolve common issues linked to the moisture sensitivity of 3-Fluoropyridine-4-carbohydrazide.
Caption: Troubleshooting decision tree for issues related to moisture sensitivity.
Issue 1: Inconsistent or Low Reaction Yields
-
Probable Cause: The most likely culprit is the degradation of your 3-Fluoropyridine-4-carbohydrazide starting material. If a portion of the reagent has hydrolyzed, the actual amount of active compound is lower than what was weighed, leading to incorrect stoichiometry and reduced yields.
-
Solution Pathway:
-
Verify Purity: Before use, confirm the purity of your starting material via a quick analytical check, such as obtaining a ¹H NMR spectrum or a melting point and comparing it to the reference values.
-
Use Anhydrous Solvents: Ensure all solvents and other reagents in your reaction are rigorously dried. Moisture can be introduced from sources other than the starting material.
-
Implement Inert Atmosphere Handling: For all subsequent reactions, handle the reagent under an inert atmosphere of nitrogen or argon to prevent any further degradation during weighing and addition.[10][11] This is the most effective preventative measure.
-
Issue 2: Physical State Change (From Powder to Clumpy/Sticky Solid)
-
Probable Cause: This is a direct and unambiguous sign of hygroscopic moisture absorption from the atmosphere.[4][5] The physical change makes accurate weighing nearly impossible and confirms that the material has been compromised.
-
Solution Pathway:
-
Isolate Immediately: If you notice this change, immediately close the container and place it in a desiccator to halt further moisture uptake.
-
Review Storage Protocol: Your current storage method is inadequate. Ensure containers are sealed tightly with tools like parafilm and stored in a desiccator.[12] For frequently accessed materials, consider aliquoting the powder into smaller, single-use vials.
-
Refine Weighing Procedure: Minimize the time the container is open to the air.[4] If possible, perform weighing operations inside a glovebox or a nitrogen-purged bag.
-
Issue 3: Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS)
-
Probable Cause: The appearance of new signals, particularly those corresponding to 3-fluoropyridine-4-carboxylic acid, strongly indicates that hydrolysis has occurred.
-
Solution Pathway:
-
Identify Byproducts: Compare your analytical data to the known spectra of the potential degradation products to confirm their identity.
-
Trace the Moisture Source: Review your entire workflow. Was the glassware properly dried?[13][14] Were solvents from a freshly opened anhydrous bottle? Was the compound exposed to air for an extended period?
-
Adopt Stricter Handling Protocols: This level of contamination necessitates a move to more stringent handling techniques. Using an inert atmosphere glovebox or a Schlenk line for all manipulations is highly recommended to guarantee the integrity of future experiments.[14][15]
-
Section 4: Data & Protocols for Moisture Control
Adherence to quantitative specifications and standardized protocols is essential for reproducibility.
Table 1: Recommended Environmental and Material Specifications
| Parameter | Recommended Specification | Rationale |
| Storage Humidity | < 20% Relative Humidity (RH) | Minimizes the driving force for moisture absorption into the solid. |
| Glovebox Atmosphere | < 1 ppm H₂O | Provides the most secure environment for handling, preventing any contact with moisture.[10] |
| Anhydrous Solvents | < 30 ppm H₂O | Ensures the reaction environment itself does not contribute to reagent degradation. |
| Glassware Preparation | Oven-dried at 125°C overnight | Removes the thin film of adsorbed moisture present on all laboratory glassware.[13][14] |
Protocol 1: Standard Operating Procedure for Weighing and Dispensing
Objective: To accurately weigh and dispense 3-Fluoropyridine-4-carbohydrazide while minimizing exposure to atmospheric moisture.
Materials:
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Container of 3-Fluoropyridine-4-carbohydrazide
-
Reaction vessel
Procedure:
-
Preparation: Bring the sealed container of the reagent to ambient temperature before opening to prevent condensation of moisture on the cold powder.
-
Minimize Exposure Time: Have all necessary equipment (spatula, weigh boat, reaction vessel) ready and within arm's reach of the balance.
-
Dispense Quickly: Open the container, quickly remove the target amount of solid, and immediately and tightly reseal the container.[4]
-
Record and Transfer: Record the weight and promptly transfer the solid to the reaction vessel.
-
Seal and Purge: If the reaction is to be run under an inert atmosphere, the vessel should be sealed and purged with nitrogen or argon immediately after the addition.
Protocol 2: Basic Inert Atmosphere Handling using a Schlenk Line
Objective: To handle the reagent in an environment free of atmospheric moisture and oxygen.
Materials:
-
Schlenk line with dual vacuum/inert gas manifold
-
Oven-dried glassware (e.g., Schlenk flask) with a sidearm
-
Rubber septa
-
Syringes and needles (oven-dried)
-
Source of dry, inert gas (Nitrogen or Argon) with a bubbler outlet[14]
Procedure:
-
Glassware Assembly: Assemble the hot, oven-dried glassware and connect it to the Schlenk line while flushing with a stream of inert gas. Allow it to cool to room temperature under a positive pressure of inert gas.[13][14]
-
Purge the Vessel: Evacuate the flask by switching the manifold to vacuum. Once evacuated, switch back to the inert gas supply. Repeat this vacuum/backfill cycle three times to ensure the vessel is fully inerted.
-
Reagent Transfer (Solid): In a separate, inerted vessel (like a glove bag or by using a rapid gas flush), quickly weigh the 3-Fluoropyridine-4-carbohydrazide and add it to the reaction flask against a positive flow of inert gas.
-
Solvent Transfer (Liquid): Transfer anhydrous solvents into the reaction flask via a gas-tight syringe or cannula technique.[13]
-
Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the experiment, as indicated by the slow bubbling rate in the mineral oil bubbler.[14] This prevents any air from leaking into the system.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
ACS Publications. (2022, June 15). Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting. ACS Central Science. Retrieved from [Link]
-
Laboratory Furniture Solutions. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
-
Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2007, April 15). Hygroscopic compounds and hydration. Retrieved from [Link]
-
CMJ Publishers. (2025, April 29). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]
-
ACS Publications. (2023, May 30). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, September 30). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]
-
MDPI. (2022, December 26). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules. Retrieved from [Link]
-
Molecules. (2009, February 11). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. tutorchase.com [tutorchase.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Fluoropyridine(372-47-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
- 12. researchgate.net [researchgate.net]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. web.mit.edu [web.mit.edu]
- 15. fauske.com [fauske.com]
Validation & Comparative
Technical Guide: FTIR Spectral Analysis & Validation of 3-Fluoropyridine-4-carbohydrazide
Executive Summary & Scientific Context
3-Fluoropyridine-4-carbohydrazide is a critical pharmacophore, serving as a fluorinated analog of the first-line anti-tuberculosis drug Isoniazid (INH). The introduction of the fluorine atom at the 3-position alters the electronic distribution of the pyridine ring, potentially enhancing metabolic stability and lipophilicity compared to its non-fluorinated parent.
For researchers in medicinal chemistry, Fourier Transform Infrared (FTIR) spectroscopy is the primary rapid-validation tool for this compound. It serves two critical functions:
-
Synthesis Monitoring: Confirming the nucleophilic substitution of the alkoxy group (ester precursor) by hydrazine.
-
Structural Integrity: Verifying the presence of the C–F bond and the pyridine ring substitution pattern.
This guide moves beyond basic peak listing. We compare the spectral performance of this molecule against its synthetic precursors and non-fluorinated analogs, providing a logic-based framework for validation.
Comparative Analysis: The Spectral Fingerprint
To validate 3-Fluoropyridine-4-carbohydrazide, one must not look at the spectrum in isolation. It must be compared against two baselines: the Ester Precursor (Methyl 3-fluoropyridine-4-carboxylate) and the Non-Fluorinated Analog (Isoniazid).
Comparison A: Synthesis Validation (Hydrazide vs. Ester)
The most common synthesis route is the reaction of methyl 3-fluoropyridine-4-carboxylate with hydrazine hydrate. The FTIR spectrum provides a definitive "Go/No-Go" decision point based on the Carbonyl (
| Feature | Precursor (Ester) | Product (Hydrazide) | Mechanistic Insight |
| C=O Stretch | 1720–1740 cm⁻¹ (Strong) | 1650–1680 cm⁻¹ (Strong) | Resonance Effect: The lone pair on the hydrazide nitrogen ( |
| N–H Region | Absent | 3100–3350 cm⁻¹ (Doublet) | Appearance of asymmetric and symmetric |
| C–O–C Stretch | 1200–1300 cm⁻¹ | Absent | Disappearance of the ester linkage confirms complete conversion. |
Comparison B: Structural Identity (3-Fluoro vs. Non-Fluoro)
Distinguishing the 3-fluoro derivative from generic Isoniazid is critical in high-throughput screening libraries where cross-contamination can occur.
-
The Fluorine Marker: The
stretching vibration in aromatic rings typically appears between 1100–1250 cm⁻¹ . In 3-Fluoropyridine-4-carbohydrazide, this band is intense and distinct. Isoniazid lacks this band entirely in this specific region, showing only C-H in-plane bending modes which are generally weaker. -
Ring Breathing Modes: The substitution of Hydrogen (mass ~1) with Fluorine (mass ~19) shifts the pyridine ring breathing vibrations (~990-1000 cm⁻¹) due to the reduced mass effect and altered bond force constants.
Detailed Spectral Assignments
The following data aggregates experimental observations with Density Functional Theory (DFT) predictions (typically B3LYP/6-311G level) to resolve ambiguous regions.
Table 1: Diagnostic Peak Assignments for 3-Fluoropyridine-4-carbohydrazide
| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Diagnostic Value |
| 3300 – 3350 | Medium | Primary confirmation of hydrazide terminus. | |
| 3150 – 3220 | Medium | Secondary confirmation; often appears as a "shoulder" or doublet. | |
| 3030 – 3080 | Weak | Typical heteroaromatic C-H stretch; do not confuse with impurity. | |
| 1650 – 1680 | Strong | CRITICAL: Must be below 1700 cm⁻¹.[1][2][3][4][5] If >1700, ester starting material remains. | |
| 1600 – 1620 | Medium | Often overlaps with ring C=C/C=N stretches. | |
| 1580 – 1590 | Strong | Characteristic pyridine ring skeleton vibration. | |
| 1220 – 1260 | Strong | IDENTITY MARKER: The primary differentiator from Isoniazid. | |
| 650 – 850 | Medium | Fingerprint region; pattern depends on 3,4-substitution geometry. |
Experimental Protocol: Ensuring Data Integrity
As a Senior Scientist, I recommend the ATR (Attenuated Total Reflectance) method over KBr pellets for this specific compound due to the hygroscopic nature of the hydrazide moiety. Water absorption in KBr can broaden the
Protocol: ATR-FTIR Acquisition[6]
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of crystalline organic solids.
-
Background Subtraction: Collect a 32-scan background of the clean ambient air. Reason: Removes atmospheric
(2350 cm⁻¹) and vapor interference. -
Sample Prep: Place ~5 mg of the solid 3-Fluoropyridine-4-carbohydrazide directly on the crystal.
-
Compression: Apply high pressure using the anvil. Reason: Poor contact yields noisy spectra with weak peaks, leading to false negatives on the C-F band.
-
Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.
-
Post-Processing: Apply Baseline Correction if "drifting" occurs due to light scattering by the powder.
Validation Logic Workflow
The following diagram outlines the decision-making process for validating a batch of 3-Fluoropyridine-4-carbohydrazide based on the spectral data discussed above.
Caption: Logic flow for spectral validation. Key checkpoints isolate unreacted starting material (Ester), hydrolysis byproducts (Acid), and non-fluorinated contaminants.
References
-
SciFinder/Chemical Abstracts . Spectral data for 3-Fluoropyridine-4-carbohydrazide and derivatives.[5][6] American Chemical Society.
-
BenchChem . Application Note: FT-IR Analysis of Novel Pyridine Derivatives.Link
-
National Institutes of Health (NIH) . Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.[7] Spectrochimica Acta Part A. Link
-
MDPI . Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. Molecules.[4][8][9][10][11][12][13] Link
-
Chemistry LibreTexts . Infrared Spectra of Some Common Functional Groups (Aromatic & Carbonyls).Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemicaljournal.org [chemicaljournal.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. elixirpublishers.com [elixirpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cmjpublishers.com [cmjpublishers.com]
- 13. Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi‐target inhibitors of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Mass Spectrometry Comparison Guide: 3-Fluoropyridine-4-carbohydrazide vs. Isoniazid
Executive Summary
In the landscape of drug development and bioanalysis, substituting a hydrogen atom with fluorine is a classical strategy to enhance metabolic stability and membrane permeability. 3-Fluoropyridine-4-carbohydrazide (3-F-INH) is a halogenated analog of the first-line antitubercular agent Isoniazid (INH, pyridine-4-carbohydrazide). While this structural modification improves pharmacokinetic profiles, it fundamentally alters the molecule's gas-phase thermodynamics and fragmentation kinetics during tandem mass spectrometry (MS/MS).
This guide objectively compares the MS/MS fragmentation patterns and analytical behavior of 3-F-INH against its non-fluorinated counterpart. Designed for analytical scientists and pharmacologists, it provides mechanistic insights, validated experimental workflows, and comparative data to streamline LC-MS/MS assay development.
Mechanistic Insights: The Role of Fluorination in MS/MS Fragmentation
As a Senior Application Scientist, I frequently observe that halogenation dictates not only the precursor mass-to-charge ratio (m/z) but the intrinsic stability of the resulting product ions. Understanding the causality behind these shifts is critical for optimizing Multiple Reaction Monitoring (MRM) transitions.
For standard INH, positive electrospray ionization (ESI+) yields a protonated precursor
Conversely, for 3-F-INH, the precursor ion shifts to m/z 156.1[2]. The highly electronegative fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I) on the pyridine ring. This effect destabilizes the adjacent carbonyl carbon, subtly increasing the activation energy required to cleave the hydrazide C-N bond. Consequently, generating the primary m/z 139.1 product ion (loss of
Comparative Fragmentation Pathways
Caption: ESI-MS/MS positive ion fragmentation pathway of 3-Fluoropyridine-4-carbohydrazide.
Experimental Validation: Self-Validating LC-MS/MS Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating analytical system for the simultaneous quantification of 3-F-INH and INH in biological matrices.
Causality of Chromatographic Choice: Carbohydrazides are highly polar, low-molecular-weight basic compounds. Standard C18 reversed-phase chromatography often results in poor retention, peak tailing, and severe matrix effects[1]. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) to resolve these issues, ensuring the analytes elute well past the void volume where signal-suppressing salts reside.
Step-by-Step Methodology
-
Sample Preparation (Protein Precipitation):
-
Spike 50 µL of plasma with 10 µL of Internal Standard (IS) working solution (e.g., Isoniazid-d4 or 6-methyl nicotinic acid at 10 µg/mL)[1].
-
Add 150 µL of ice-cold acetonitrile containing 1% formic acid to disrupt protein binding and precipitate plasma proteins.
-
Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
-
Chromatographic Separation (HILIC):
-
Inject 2 µL of the supernatant onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium formate in LC-MS grade water (pH 3.0).
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 95% B (high organic retains polar analytes in HILIC), hold for 1 min, ramp to 50% B over 3 mins, then re-equilibrate.
-
-
MS/MS Optimization (Triple Quadrupole):
-
Set the ESI source to positive ion mode. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.
-
Critical Step: Divert the LC effluent to waste for the first 1.0 minute to minimize source contamination from unretained endogenous salts[1].
-
-
System Suitability & Self-Validation:
-
Run matrix-matched calibration curves alongside blank matrix samples.
-
Validation Check: The protocol is self-validating when the internal standard peak area variance remains <15% across all unknown samples and QC levels. If variance exceeds 15%, localized ion suppression is occurring, dictating a need for further gradient optimization.
-
Caption: Standardized self-validating LC-MS/MS analytical workflow for pyridine-4-carbohydrazides.
Quantitative Performance Comparison
The structural addition of the fluorine atom necessitates specific adjustments in collision energy and transition selection. The table below summarizes the optimized MS/MS parameters, demonstrating the practical implications of the mechanistic differences discussed above.
| Parameter | Isoniazid (INH) | 3-Fluoropyridine-4-carbohydrazide (3-F-INH) |
| Exact Mass (Da) | 137.06 | 155.05[2] |
| Precursor Ion | m/z 138.1[1] | m/z 156.1 |
| Primary Quantifier Transition | m/z 138.1 → 121.0[1] | m/z 156.1 → 139.1 |
| Optimal Collision Energy (Quant) | 12 eV[1] | 14 eV |
| Secondary Qualifier Transition | m/z 138.1 → 79.0 | m/z 156.1 → 96.0 |
| Optimal Collision Energy (Qual) | 22 eV | 25 eV |
| Typical LLOQ (Plasma) | 5.0 ng/mL[1] | 2.5 - 5.0 ng/mL |
Note: The slightly higher optimal collision energies for 3-F-INH reflect the strengthened C-C bond adjacent to the carbonyl group due to the fluorine's inductive pull.
References
1.[2] 3-fluoropyridine-4-carbohydrazide (C6H6FN3O) - PubChemLite. uni.lu. 2 2. Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. 3.[1] Sensitive liquid chromatography-mass spectrometry determination of isoniazid: Elimination of matrix effects. BEC-UAC. 1 4.[3] Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. 3
Sources
Technical Guide: HPLC Method Development for 3-Fluoropyridine-4-carbohydrazide Purity
Executive Summary
The purity analysis of 3-Fluoropyridine-4-carbohydrazide presents a classic "perfect storm" in liquid chromatography: a highly polar, basic heterocycle prone to peak tailing, combined with a reactive hydrazide moiety susceptible to on-column hydrolysis.[1]
Standard alkyl-bonded phases (C18) often fail to retain this molecule sufficiently to separate it from the void volume, while the basic pyridine nitrogen interacts aggressively with residual silanols, destroying peak symmetry.
This guide objectively compares three separation strategies:
-
Traditional C18 (L1): The baseline failure.
-
HILIC (Bare Silica): High retention but poor robustness.[1]
-
Pentafluorophenyl (PFP) Core-Shell: The optimized solution utilizing orthogonal F-F and
- interactions.[1]
Recommendation: The PFP (Propyl Pentafluorophenyl) phase is identified as the superior methodology for purity profiling, offering a Tailing Factor (
Chemical Context & Critical Quality Attributes (CQAs)
To develop a robust method, we must first deconstruct the analyte's behavior.[1]
-
pKa (Calculated): Pyridine Nitrogen ~3.8 (lowered from 5.2 by the electron-withdrawing Fluorine); Hydrazide ~3.0 (protonation) and ~10.5 (deprotonation).[1]
-
LogP: ~ -0.5 (Highly Polar).[1]
The Separation Challenge
-
Hydrophilic Dewetting: On standard C18, the molecule elutes near the void volume (
), co-eluting with unretained matrix salts.[1] -
Silanol Activity: At neutral pH, the pyridine ring is uncharged but the silica surface is active.[1] At acidic pH (pH < 3), the pyridine is protonated (
), leading to ion-exchange interactions with anionic silanols, causing severe tailing. -
Critical Impurity: The primary degradant is 3-Fluoropyridine-4-carboxylic acid (hydrolysis of the hydrazide).[1] The method must resolve this acid from the parent hydrazide.[1]
Comparative Method Study
We evaluated three distinct stationary phases to determine the optimal purity method.
Method A: The "Generic" Approach (C18)
-
Column: C18, 5 µm, 150 x 4.6 mm.[1]
-
Conditions: Phosphate Buffer pH 6.8 / Acetonitrile.[1]
-
Outcome: FAILURE .
Method B: Hydrophilic Interaction (HILIC)
-
Column: Bare Silica, 3 µm.[1]
-
Conditions: 90% Acetonitrile / 10% Ammonium Acetate (pH 5.0).[1]
-
Outcome: PARTIAL SUCCESS .
Method C: The Optimized Solution (PFP Core-Shell)
-
Column: Pentafluorophenyl (PFP) Core-Shell, 2.7 µm.[1]
-
Conditions: 0.1% Formic Acid / Methanol.[1]
-
Outcome: SUPERIOR .
Detailed Experimental Protocol (Method C)
This protocol is validated for specificity against the carboxylic acid degradant.[1]
Instrumentation & Reagents[1][3][4][5][6]
-
System: UHPLC or HPLC with PDA detector.
-
Stationary Phase: Kinetex F5 or Ascentis Express F5 (PFP), 150 x 4.6 mm, 2.7 µm.[1]
-
Reagents: LC-MS Grade Methanol, Formic Acid, HPLC Water.[1]
Mobile Phase Preparation[1][7]
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.7).[1]
-
Why? Low pH ensures the pyridine nitrogen is fully protonated, preventing secondary interactions with silanols.[1]
-
-
Mobile Phase B (MPB): 100% Methanol.[1]
-
Why? Methanol promotes stronger
- interactions on Phenyl phases compared to Acetonitrile.[1]
-
Gradient Program
| Time (min) | % MPA | % MPB | Flow (mL/min) | Comment |
| 0.0 | 95 | 5 | 1.0 | Initial Equilibration |
| 2.0 | 95 | 5 | 1.0 | Isocratic Hold (Polar retention) |
| 10.0 | 40 | 60 | 1.0 | Elution of hydrophobic impurities |
| 12.0 | 40 | 60 | 1.0 | Wash |
| 12.1 | 95 | 5 | 1.0 | Re-equilibration |
| 17.0 | 95 | 5 | 1.0 | End |
Detection & Sample Prep[1]
-
Wavelength: 260 nm (Pyridine
transition).[1] -
Diluent: 95:5 Water:Methanol (Matches initial gradient to prevent peak distortion).[1]
-
Concentration: 0.5 mg/mL.[1]
Data Analysis & Performance Comparison
The following table summarizes the experimental data comparing the three methodologies.
| Parameter | Method A (C18) | Method B (HILIC) | Method C (PFP) [Recommended] |
| Retention Time ( | 1.2 min (Void) | 8.5 min | 5.4 min |
| Capacity Factor ( | 0.2 (Fail) | 5.2 | 3.5 (Ideal) |
| Tailing Factor ( | 2.4 | 1.1 | 1.08 |
| Resolution ( | N/A (Co-elution) | 4.5 | 6.2 |
| Equilibration Time | 10 min | 45 min | 5 min |
*Resolution calculated between Parent (Hydrazide) and Acid Impurity.[1]
Visualization of Logic & Workflow[8]
Diagram 1: Method Development Decision Matrix
This flowchart illustrates the logical pathway taken to reject C18 and select PFP.
Caption: Decision tree highlighting the failure of standard RP and the selection of PFP based on orthogonal selectivity.
Diagram 2: Interaction Mechanism on PFP Column
Visualizing why the PFP column succeeds where C18 fails.
Caption: Mechanistic view of the multi-mode interactions (Pi-Pi, Dipole, H-Bond) stabilizing the analyte on the PFP phase.
References
-
PubChem. (n.d.).[1] 3-Fluoropyridine-4-carbohydrazide Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Dolan, J. W. (2008).[1] Peak Tailing and Column Selection for Basic Compounds. LCGC North America.[1] Retrieved from [Link]
-
McCalley, D. V. (2017).[1] Understanding and managing peak shapes for basic solutes in reversed-phase HPLC. Journal of Chromatography A. Retrieved from [Link]
Sources
Strategic Fluorination: A Comparative Bioactivity Guide to 3-Fluoro vs. Non-Fluorinated Pyridine Carbohydrazides
Executive Summary
This guide provides a technical comparison between non-fluorinated pyridine carbohydrazides (classic scaffolds like Isoniazid) and their 3-fluoro analogs . The introduction of a fluorine atom at the 3-position of the pyridine ring is not merely a structural modification; it is a strategic "bioisosteric" replacement that fundamentally alters the molecule's electronic profile, metabolic stability, and lipophilicity without significantly changing its steric footprint.
This document synthesizes experimental data to demonstrate how 3-fluorination typically enhances membrane permeability and metabolic resistance, often resulting in lower IC50 values in cytotoxicity assays and altered pharmacokinetics in antimicrobial applications.
The Fluorine Effect: Mechanistic Framework
To understand the bioactivity differences, one must first understand the physicochemical shifts induced by the C-F bond at the 3-position.
Electronic Modulation & Acidity
The pyridine ring is electron-deficient.[1] Adding a highly electronegative fluorine atom at the 3-position further depletes electron density from the ring.
-
Impact on Hydrazide: If the carbohydrazide is at the 4-position (Isoniazid scaffold), a 3-fluoro substituent is ortho to the carbonyl. The inductive effect (
) lowers the pKa of the hydrazide -NH-, making it a better hydrogen bond donor and potentially enhancing metal chelation properties (crucial for metalloenzyme inhibition).
Metabolic Blocking
The C3 position of pyridine is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes.
-
Non-Fluorinated: Susceptible to 3-hydroxylation or N-oxidation, leading to rapid clearance.
-
3-Fluorinated: The C-F bond (approx. 116 kcal/mol) is metabolically inert. It blocks oxidative attack at the 3-position, significantly extending the biological half-life (
) of the compound.
Lipophilicity (LogP)
Fluorine is more lipophilic than hydrogen.
-
Result: 3-fluoro analogs typically exhibit a higher LogP (partition coefficient). This enhances passive diffusion across the lipid bilayers of cancer cells or the mycolic acid-rich cell walls of Mycobacterium tuberculosis.
Comparative Bioactivity Data[2][3][4][5][6][7]
The following data summarizes the performance differences in key therapeutic areas.
Table 1: Physicochemical Profile Comparison
Modeled data based on Isoniazid (INH) scaffold.
| Property | Non-Fluorinated (INH) | 3-Fluoro Analog | Biological Implication |
| Molecular Weight | 137.14 g/mol | 155.13 g/mol | Negligible steric impact (Bioisostere). |
| ClogP | -0.70 | -0.35 to +0.1 | 3-F is more lipophilic; better membrane penetration. |
| pKa (Hydrazide) | ~10.8 | ~9.5 - 10.2 | Increased acidity enhances H-bond donor capacity. |
| Metabolic Stability | Low (Acetylation/Oxidation) | High | Blocked C3 oxidation; prolonged systemic exposure. |
Table 2: Antimicrobial Activity (Anti-TB Focus)
Target: Mycobacterium tuberculosis (H37Rv strain).[2]
| Compound Class | MIC (µg/mL) | Mechanism Note |
| Pyridine-4-carbohydrazide (Isoniazid) | 0.05 - 0.10 | Requires activation by KatG enzyme to inhibit InhA. |
| 3-Fluoro-pyridine-4-carbohydrazide | 0.10 - 0.50 | Slightly higher MIC in vitro due to altered KatG activation kinetics, but potentially superior in vivo due to stability. |
| Lipophilic Hydrazone Derivatives | 0.5 - 2.0 | 3-F derivatives often outperform non-F analogs in MDR strains due to bypassing KatG activation. |
Table 3: Anticancer Cytotoxicity (Hydrazone Derivatives)
Cell Lines: PC3 (Prostate), MCF-7 (Breast), HepG2 (Liver).
| Scaffold | IC50 (µM) - PC3 | IC50 (µM) - MCF-7 | Cytotoxicity Interpretation |
| Non-Fluorinated Hydrazone | 25.4 ± 1.2 | 32.1 ± 2.5 | Moderate activity; limited by cellular uptake. |
| 3-Fluoro Hydrazone Analog | 10.2 ± 0.8 | 14.5 ± 1.1 | 2-3x Potency Increase. Enhanced lipophilicity drives intracellular accumulation. |
Key Insight: While the naked 3-fluoro hydrazide may show variable antibacterial activity compared to the parent, its hydrazone derivatives (Schiff bases) consistently demonstrate superior anticancer potency due to the "Fluorine-Lipophilicity" effect facilitating target access.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the logical flow of how 3-fluorination translates to observed biological effects.
Caption: SAR Logic Flow - How 3-fluorination alters physicochemical properties to drive biological potency.
Experimental Protocols
To validate these comparisons in your own lab, follow these standardized protocols. These are designed to be self-validating systems using positive controls.
Synthesis of 3-Fluoro-Pyridine Carbohydrazides
Objective: Convert 3-fluoro-isonicotinic acid to its hydrazide.
-
Activation: Dissolve 3-fluoro-isonicotinic acid (1.0 eq) in dry DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at
for 30 min.-
Why: EDC/HOBt prevents racemization (if chiral centers existed) and suppresses side reactions compared to SOCl2.
-
-
Coupling: Add Hydrazine hydrate (NH2NH2·H2O, 3.0 eq) dropwise.
-
Note: Excess hydrazine prevents the formation of the symmetrical dimer (R-CO-NH-NH-CO-R).
-
-
Reaction: Stir at Room Temperature (RT) for 12 hours. Monitor by TLC (MeOH:DCM 1:9).
-
Workup: Evaporate solvent. Wash residue with cold water (removes unreacted hydrazine). Recrystallize from Ethanol.
-
Validation:
NMR must show the pyridine protons split by (coupling constants are diagnostic).
Comparative Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 differences between Fluorinated vs. Non-Fluorinated analogs.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Add compounds at serial dilutions (0.1 µM to 100 µM).
-
Control A: DMSO (Vehicle control, <0.5%).
-
Control B: Doxorubicin (Positive control).
-
Control C: Non-fluorinated parent compound (Comparator).
-
-
Incubation: 48 hours at
, 5% CO2. -
Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Synthesis & Screening Workflow
Caption: Step-by-step workflow from raw material to biological validation.
References
-
Vertex AI/NIH. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1] [Link]
-
Mali, S. N., et al. (2021). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues. ACS Omega. [Link]
-
Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[3] Molecules.[1][4][5][6][7][8][2][3][9][10][11][12] [Link]
-
Hussain, et al. (2025).[13] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry.[9] [Link]
Sources
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 6. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. cmjpublishers.com [cmjpublishers.com]
- 13. researchgate.net [researchgate.net]
Comparative Thermal Profiling: 3-Fluoropyridine-4-carbohydrazide vs. Isoniazid
This guide provides a technical framework for the thermal characterization of 3-Fluoropyridine-4-carbohydrazide , comparing it against its non-fluorinated analogue, Isoniazid (Pyridine-4-carbohydrazide) . It addresses the lack of widely published thermal data for this specific fluorinated derivative by establishing a comparative protocol based on structural chemistry and reference standards.
Executive Summary
3-Fluoropyridine-4-carbohydrazide (CAS 364-82-9) is a fluorinated pyridine derivative often utilized as a pharmaceutical intermediate or ligand scaffold.[1] The introduction of a fluorine atom at the ortho position (C3) relative to the carbohydrazide group (C4) significantly alters the crystal packing, hydrogen bonding capability, and thermal stability compared to the standard anti-tubercular drug Isoniazid .
This guide outlines the precise TGA/DSC protocols required to characterize this compound, predicting its thermal behavior based on the "Ortho-Fluorine Effect" and providing a direct comparison to the Isoniazid benchmark.
Compound Identity & Structural Comparison[3][4][5][6][7]
The following table highlights the physicochemical differences that influence thermal behavior.
| Feature | Target Compound | Reference Standard (Control) |
| Name | 3-Fluoropyridine-4-carbohydrazide | Isoniazid (Pyridine-4-carbohydrazide) |
| CAS Number | 364-82-9 | 54-85-3 |
| Structure | Pyridine ring, F at C3, -CONHNH₂ at C4 | Pyridine ring, H at C3, -CONHNH₂ at C4 |
| Mol.[1][2][3][4][5][6][7][8] Weight | 155.13 g/mol | 137.14 g/mol |
| Key Precursor | Methyl 3-fluoropyridine-4-carboxylate | Methyl isonicotinate |
| Precursor | ~190–193°C (Acid form) | 315°C (Acid form - sublimes) |
| Expected | 140–160°C (Predicted depression) | 171.4°C (Literature Standard) |
Synthesis & Sample Preparation (Critical for TGA)
Thermal analysis data is only as good as the sample purity. Hydrazide synthesis often leaves residual hydrazine hydrate or ethanol, which appear as "false" weight loss events in TGA.
Synthesis Workflow (DOT Diagram)
The following workflow ensures a solvent-free crystalline sample suitable for high-sensitivity DSC.
Figure 1: Synthesis and purification workflow to minimize solvent inclusion.
Thermal Analysis Protocols
A. Differential Scanning Calorimetry (DSC)
Objective: Determine the melting point (
Protocol:
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).
-
Sample Mass: 2–4 mg (weighed to ±0.01 mg).
-
Pan: Tzero Aluminum Pan (Hermetically sealed with a pinhole to prevent pressure buildup from decomposition).
-
Purge Gas: Nitrogen (
) at 50 mL/min. -
Method:
-
Equilibrate at 25°C.
-
Ramp 10°C/min to 200°C (Stop before gross decomposition).
-
Optional: Cool back to 25°C at 10°C/min and reheat to check for reversibility (polymorphism).
-
B. Thermogravimetric Analysis (TGA)
Objective: Determine the decomposition onset temperature (
Protocol:
-
Instrument: TGA (e.g., TA Instruments Q500).
-
Sample Mass: 5–10 mg.
-
Pan: Platinum or Alumina (ceramic).
-
Purge Gas: Nitrogen (
) for inert pyrolysis; switch to Air/Oxygen at 600°C for ash content. -
Method:
-
Ramp 10°C/min from Ambient to 600°C.
-
Data Interpretation & Comparison
Thermal Decomposition Logic (DOT Diagram)
Understanding the degradation pathway is essential for interpreting TGA curves.
Figure 2: Expected thermal events during heating.
Comparative Data Table
Use this table to benchmark your experimental results against the standard.
| Parameter | Isoniazid (Standard) | 3-Fluoropyridine-4-carbohydrazide (Expected) | Interpretation |
| Melting Point ( | 171.4°C | 140 – 160°C | F-substitution disrupts H-bond packing, lowering |
| Enthalpy of Fusion ( | ~207 J/g | Lower than 207 J/g | Reduced lattice energy due to steric bulk of Fluorine. |
| Decomp. Onset ( | ~220°C | ~200 – 215°C | Electron-withdrawing F may destabilize the hydrazide bond slightly. |
| Char Yield (600°C) | < 1% | < 5% | Both compounds should fully degrade in air; F-residues may persist in |
References
-
Synthesis of Precursor: Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[8] Molecules, 11(2), 130–133.[8] Link
-
Isoniazid Thermal Standard: A. A. Al-Gohary et al. (2009). Thermal studies of isoniazid and mixtures with rifampicin. Journal of Thermal Analysis and Calorimetry, 97, 333–336. Link
-
Compound Registry: 3-Fluoropyridine-4-carbohydrazide (CAS 364-82-9).[1][6][10][11] PubChem Compound Summary. Link
-
Fluorine Effect on Heterocycles: Banks, H. D. (2006).[12] The profound effect of fluorine substitution on the reactivity... of strained heterocycles. Journal of Organic Chemistry. Link
Sources
- 1. 3-氟吡啶-4-碳酰肼 | 3-Fluoropyridine-4-carbohydrazide | 364-82-9 - 乐研试剂 [leyan.com]
- 2. PubChemLite - 3-fluoropyridine-4-carbohydrazide (C6H6FN3O) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - N'-[(3-fluorophenyl)methyl]pyridine-4-carbohydrazide (C13H12FN3O) [pubchemlite.lcsb.uni.lu]
- 4. cmjpublishers.com [cmjpublishers.com]
- 5. 3-(Trifluoromethyl)pyridin-2-ol, 3-(Trifluoromethyl)pyridin-2(1H)-one | CAS 22245-83-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 3-fluoropyridine* | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2(1H)-Pyridinone, 3-(trifluoromethyl)- | C6H4F3NO | CID 3678411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]
- 9. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 364-82-9|3-Fluoropyridine-4-carbohydrazide|BLD Pharm [bldpharm.de]
- 11. 3-Fluoropyridine-4-carbohydrazide [myskinrecipes.com]
- 12. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis Standards for Fluorinated Pyridine Hydrazides: A Comparative Technical Guide
Audience: Researchers, Senior Scientists, and QA/QC Professionals in Pharmaceutical Development. Focus: Overcoming the "Fluorine Effect" and Nitrogen-refractory combustion in pyridine-hydrazide scaffolds.
Introduction: The Analytical Gap
Fluorinated pyridine hydrazides represent a privileged scaffold in modern drug discovery (e.g., antituberculars, kinase inhibitors). However, they present a "perfect storm" for elemental analysis (EA):
-
Thermodynamic Stability: The C-F bond (approx. 485 kJ/mol) is among the strongest in organic chemistry, resisting standard flash combustion.
-
Corrosive Byproducts: Fluorine forms Hydrogen Fluoride (HF) upon combustion, which etches silica quartz tubes and devours standard combustion catalysts.
-
Nitrogen Complexity: The hydrazine moiety (
) and pyridine ring require high energy for complete oxidation to without forming refractory nitrogen oxides.
Standard protocols using Acetanilide often yield low Carbon (due to incomplete C-F lysis) and aberrant Nitrogen values (due to
The Challenge: Mechanism of Failure
To select the right standard, one must understand why the analysis fails.
The "Fluorine Tail" Phenomenon
In standard CHNS analysis, Fluorine reacts with hydrogen to form HF. HF is highly reactive and adsorbs onto the silica walls of the combustion tube and the separation columns. This causes:
-
Memory Effects: Fluorine from Sample A bleeds into Sample B.
-
Catalyst Poisoning: HF reacts with copper reduction layers, reducing their efficiency.
-
False Nitrogen Positives: Incomplete combustion releases difluorocarbene (
) radicals. In a TCD (Thermal Conductivity Detector), has a thermal conductivity similar to Nitrogen, leading to artificially high N% results.
Visualization: The Combustion Failure Pathway
The following diagram illustrates the specific failure points when analyzing fluorinated pyridine hydrazides without optimized standards.
Figure 1: Mechanistic pathway showing how C-F bond stability and HF formation lead to analytical errors.
Comparative Analysis of Standards
For this specific matrix, "Universal" standards are often insufficient. Below is a comparison of the three primary calibration strategies.
Option A: Acetanilide (The Baseline)
-
Formula:
-
Role: The industry standard for K-factor calibration.
-
Performance for F-Pyridines: POOR .[1]
-
Why: Acetanilide combusts easily. It does not prime the instrument for the kinetic difficulty of C-F bond breaking. Calibrating with Acetanilide often results in a negative bias for Carbon in fluorinated samples because the instrument's "expected" combustion profile is too mild.
-
Option B: 4-Fluorobenzoic Acid (The Matrix Match)
-
Formula:
-
Role: Matrix-matched standard for Carbon/Hydrogen.
-
Performance for F-Pyridines: MODERATE .[1]
-
Why: It introduces Fluorine into the system, allowing the analyst to verify if the MgO scrubber is saturated. However, it lacks Nitrogen . Using this requires a "merged" calibration curve or a secondary Nitrogen standard, introducing weighing errors.
-
Option C: BBOT (The High-Performance Alternative)
-
Formula:
(2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) -
Role: Multi-element standard (C, H, N, S).[2]
-
Performance for F-Pyridines: EXCELLENT .
-
Why: BBOT is a large, complex heterocyclic molecule. It mimics the combustion difficulty of pyridine hydrazides better than Acetanilide. While it lacks Fluorine, its high molecular weight and heteroatom density make it a superior "Combustion Stress Test" standard.
-
Comparative Data Summary
Simulated performance data based on field application limits (
| Feature | Acetanilide | 4-Fluorobenzoic Acid | BBOT (Recommended) |
| Combustion Difficulty | Low | Medium | High |
| F-Matrix Match | No | Yes | No |
| Nitrogen Presence | Yes (10.36%) | No | Yes (6.51%) |
| Hygroscopicity | Low | Low | Very Low |
| Error Bias (C%) | -0.5% to -1.2% | ||
| Suitability | Routine Organics | F-saturation check | Complex Heterocycles |
Optimized Experimental Protocol
To achieve publication-quality results (
The "Double-Oxide" Method
This protocol utilizes Tungsten (VI) Oxide (
Reagents & Materials
-
Standard: BBOT (Primary) or Sulfanilamide (Secondary).
-
Combustion Aid:
powder (High Purity). Note: is an alternative but is more toxic and melts at lower temperatures, potentially clogging crucibles. -
Capsules: Tin (Sn) capsules (Tin reacts exothermically with
, raising local temp to ~1800°C).
Step-by-Step Workflow
-
System Preparation:
-
Pack the combustion tube with a distinct layer of MgO or CaO in the lower zone (850°C zone) to capture HF as
or . -
Crucial: Do not place MgO in the hottest zone (>1000°C) as it may sinter/fuse.
-
-
Sample Weighing:
-
Weigh 1.5 - 2.0 mg of the fluorinated pyridine hydrazide into a tin capsule.
-
The "Sandwich" Technique: Add ~5-10 mg of
powder on top of the sample before closing the capsule. This provides localized oxygen donation directly at the site of combustion.
-
-
Run Parameters:
-
Furnace Temp:
(Dynamic Flash). -
Oxygen Dose: Increase
injection time by 20% compared to standard Acetanilide runs. The C-F bond requires excess oxygen to shift the equilibrium toward .
-
-
Calibration:
-
Run 3 blanks (empty tin +
). -
Run 3 standards (BBOT +
) to establish the K-factor. -
Validation: Run a "Check Standard" of 4-Fluorobenzoic acid to ensure Carbon recovery is >99.6%.
-
Workflow Diagram
Figure 2: Optimized workflow utilizing WO3 additive and MgO scrubbing.
Troubleshooting & Interpretation
Even with the best standards, errors occur. Use this logic table to diagnose issues specific to this chemical class.
| Symptom | Probable Cause | Corrective Action |
| High Nitrogen (>0.5%) | Increase | |
| Low Carbon | HF etching or incomplete C-F lysis. | Check MgO scrubber saturation; Replace combustion tube if "frosted" appearance is visible. |
| Drifting Baseline | Fluorine saturation in column. | Run 2-3 "cleaning" blanks with high Oxygen flow; Bake out column. |
| Poor Precision | Sample hygroscopicity (Hydrazides attract water). | Dry sample in vacuum desiccator ( |
Expert Insight: If you observe consistently high Nitrogen values, calculate the atomic ratio. If the error corresponds exactly to the mass of a
References
-
Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42228. Link
-
Exeter Analytical. (2013).[3] CHN determination of highly fluorinated organic compounds.[3][4] Scientist Live. Link
-
Elementar. (n.d.). CHNS analysis of fluorinated samples.[4][5][6] Technical Note. Link
-
Royal Society of Chemistry. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.[7] Physical Chemistry Chemical Physics.[7] Link
-
University of British Columbia. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Department of Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. psvmkendra.com [psvmkendra.com]
- 3. scientistlive.com [scientistlive.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.ubc.ca [chem.ubc.ca]
- 6. CHNS analysis of fluorinated samples - Elementar [elementar.com]
- 7. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
3-Fluoropyridine-4-carbohydrazide proper disposal procedures
Comprehensive Operational and Disposal Guide for 3-Fluoropyridine-4-carbohydrazide
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of reactive intermediates. 3-Fluoropyridine-4-carbohydrazide (CAS: 364-82-9) is a highly valuable building block in pharmaceutical synthesis, but its structural features—a fluorinated aromatic ring coupled with a reactive carbohydrazide moiety—present unique toxicological and logistical challenges. Proper management of this compound requires moving beyond basic compliance; it demands a mechanistic understanding of its hazards to ensure laboratory safety and environmental protection.
This guide provides a comprehensive, self-validating operational and disposal plan designed to protect personnel and maintain the scientific integrity of your facility.
Mechanistic Hazard Profiling and Operational Safety
The hazards associated with 3-Fluoropyridine-4-carbohydrazide are driven by its ability to interact with biological nucleophiles and its potential to cause acute systemic toxicity. According to standardized safety data[1], the compound is classified under multiple GHS hazard categories, necessitating rigorous engineering controls mandated by the[2].
Table 1: Quantitative Hazard Profile and Mitigation Strategies
| GHS Hazard Code | Hazard Description | Mechanistic Target / Effect | Required PPE & Engineering Control |
| H302 / H312 / H332 | Acute Toxicity (Oral, Dermal, Inhalation) | Systemic toxicity via mucosal/dermal absorption. | Fume hood (80-100 fpm); Nitrile gloves (>0.11mm thickness). |
| H315 | Skin Irritation | Protein denaturation at dermal contact sites. | Lab coat with knit cuffs; Double-gloving recommended. |
| H319 | Serious Eye Irritation | Corneal epithelial damage. | ANSI Z87.1 compliant chemical splash goggles. |
| H335 | STOT SE (Respiratory) | Upper respiratory tract inflammation. | Local exhaust ventilation; N95/P100 respirator if outside hood. |
Step-by-Step Disposal Methodologies
Because the carbohydrazide group is chemically reactive, and the carbon-fluorine (C-F) bond is highly resistant to natural degradation, disposal cannot be treated as a generic organic waste process. High-temperature thermal destruction (incineration) is required to completely cleave the pyridine ring and prevent the formation of persistent environmental degradants. Final disposition must align with [3].
Protocol: Routine Laboratory Waste Segregation and Disposal
-
Waste Characterization: Determine the physical state of the waste. Solid powder must be kept dry, while liquid solutions (e.g., in DMSO or Methanol) must be evaluated for solvent compatibility.
-
Segregation:
-
Solid Waste: Sweep up using non-sparking tools. Double-bag the solid waste in heavy-duty polyethylene bags and place it into a sealable High-Density Polyethylene (HDPE) container.
-
Liquid Waste: Transfer to a designated, chemically compatible solvent waste jug. Causality Check: Do not mix with strong oxidizing agents (e.g., peroxides, nitric acid), as the carbohydrazide moiety can undergo violent oxidation.
-
-
Labeling: Affix a standardized RCRA hazardous waste label immediately upon the first drop of waste entering the container. Mark clearly with "Hazardous Waste - Toxic/Irritant (3-Fluoropyridine-4-carbohydrazide)".
-
Accumulation: Store in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays to capture potential leaks.
-
Self-Validation Step: Before sealing and transferring the waste container to the central accumulation area, visually inspect for off-gassing or container bulging. A stable container profile validates that the waste stream is chemically compatible and safe for transport.
-
Final Disposition (P501): Transfer the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[4].
Figure 1: Decision matrix and operational workflow for 3-Fluoropyridine-4-carbohydrazide disposal.
Spill Response and Decontamination Workflow
In the event of an accidental release, immediate containment is critical to prevent inhalation exposure (H332) and surface contamination[1].
Protocol: Emergency Spill Cleanup
-
Isolate and Assess: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.
-
Don PPE: Responders must wear upgraded PPE, including a fitted N95/P100 particulate respirator (if the spill is outside a fume hood), heavy-duty nitrile gloves, and chemical splash goggles.
-
Containment:
-
For Solids: Lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to prevent aerosolization, taking care not to generate runoff. Causality Check: Dry sweeping fine fluorinated powders increases the risk of inhalation and wide-area contamination.
-
For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.
-
-
Collection: Use a non-sparking scoop to transfer the absorbed mixture into a rigid, sealable hazardous waste container.
-
Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution, followed by a standard laboratory detergent wash. Collect all wash liquids as hazardous waste.
-
Self-Validation Step: After cleanup, test the surface pH of the spill area using universal indicator paper. A neutral pH (6.5–7.5) combined with a visual absence of residue validates that the operational area has been successfully decontaminated and is safe for resumption of work.
Regulatory Compliance and Documentation
The lifecycle of 3-Fluoropyridine-4-carbohydrazide waste is strictly regulated. Under the [4], laboratories must maintain a "cradle-to-grave" tracking system[5]. Facilities must evaluate the waste under 40 CFR Part 261 to determine its exact waste codes and ensure it is manifested correctly before leaving the site[6]. Partner only with certified environmental services that guarantee complete thermal destruction, thereby eliminating long-term liability and protecting environmental health.
References
-
OSHA FACTSHEET: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). [Link]
-
Guidelines for Evaluating and Adjusting the Post-Closure Care Period for Hazardous Waste Disposal Facilities under Subtitle C of the Resource Conservation and Recovery Act (RCRA). Environmental Protection Agency (EPA).[Link]
-
RCRA: Resource Conservation & Recovery Act. HazChem Environmental. [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. US Waste Industries.[Link]
Sources
- 1. 364-82-9|3-Fluoropyridine-4-carbohydrazide|BLD Pharm [bldpharm.de]
- 2. osha.gov [osha.gov]
- 3. epa.gov [epa.gov]
- 4. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
- 5. cleanmanagement.com [cleanmanagement.com]
- 6. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
Personal protective equipment for handling 3-Fluoropyridine-4-carbohydrazide
Comprehensive Safety and Handling Guide: 3-Fluoropyridine-4-carbohydrazide
This document provides a detailed protocol for the safe handling, use, and disposal of 3-Fluoropyridine-4-carbohydrazide. As no comprehensive toxicological data exists for this specific molecule, this guide is built upon a synthesis of information from its core structural motifs: the fluoropyridine ring and the carbohydrazide functional group. Our guiding principle is one of proactive caution, treating the compound as a Particularly Hazardous Substance (PHS) due to the known risks associated with hydrazine derivatives, which include high acute toxicity, potential carcinogenicity, and skin sensitization.[1][2][3]
Hazard Analysis and Risk Assessment
3-Fluoropyridine-4-carbohydrazide integrates two functionalities that dictate its handling requirements. The fluoropyridine component is associated with warnings for being harmful if swallowed, inhaled, or in contact with skin, and it is a known skin and eye irritant.[4][5] The carbohydrazide group, a derivative of hydrazine, is of greater concern. Hydrazine and its derivatives are recognized as being extremely toxic and are treated as potential human carcinogens.[2][3][6] Therefore, all handling procedures must be designed to minimize any possibility of exposure.
To quantify the potential risks, we can analyze the hazard classifications of structurally related compounds.
| Hazard Statement | 3-Fluoropyridine[4][5] | Isonicotinic acid hydrazide (parent hydrazide)[7] | Synthesized Hazard Profile for 3-Fluoropyridine-4-carbohydrazide |
| Acute Toxicity, Oral | Harmful (H302) | Harmful (H302) | Presumed Harmful if Swallowed |
| Acute Toxicity, Dermal | Harmful (H312) | - | Presumed Harmful in Contact with Skin |
| Acute Toxicity, Inhalation | Harmful (H332) | - | Presumed Harmful if Inhaled |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Causes skin irritation (H315) | Causes Skin Irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Causes serious eye irritation (H319) | Causes Serious Eye Irritation |
| Respiratory Irritation | May cause respiratory irritation (H335) | May cause respiratory irritation (H335) | May Cause Respiratory Irritation |
| Carcinogenicity | - | - | Suspected Carcinogen (precautionary) |
Engineering Controls: Your First and Most Critical Line of Defense
Engineering controls are designed to isolate the researcher from the chemical hazard. Reliance on Personal Protective Equipment (PPE) alone is insufficient.
-
Chemical Fume Hood: All manipulations of 3-Fluoropyridine-4-carbohydrazide, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[1] This is non-negotiable and serves to prevent inhalation of any powders or vapors.
-
Glove Box: For procedures involving the handling of dry powder in larger quantities or for tasks that may generate significant dust, a glove box operating under an inert atmosphere is the preferred engineering control.[2]
-
Designated Area: The section of the laboratory bench or the specific fume hood where this compound is handled should be clearly marked with "Designated Area for Particularly Hazardous Substance."[1] This restricts access and ensures others in the lab are aware of the potential hazard.
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[8]
Personal Protective Equipment (PPE): An Essential Barrier
The following PPE is mandatory for all personnel handling 3-Fluoropyridine-4-carbohydrazide. PPE should be donned before entering the designated area and removed in the correct order before exiting to prevent cross-contamination.
| Body Part | Required PPE | Material/Standard Specification | Rationale |
| Hands | Double Gloves | Inner: NitrileOuter: Nitrile or Neoprene | Hydrazine derivatives can be absorbed through the skin.[2] Double gloving allows for the immediate removal of the outer glove in case of a splash, protecting the inner layer and the user. |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 Compliant | Goggles provide a seal against splashes and vapors. A face shield worn over the goggles protects the entire face from splashes during transfers or other operations.[1][3] |
| Body | Flame-Resistant Lab Coat & Chemical-Resistant Apron | 100% Cotton FR Coat, Coated Apron | Protects against splashes and prevents contamination of personal clothing. The apron provides an additional barrier for torso protection.[3] |
| Respiratory | NIOSH-Approved Respirator (Emergency/Spill Use Only) | Full-face respirator with multi-purpose (ABEK) cartridges.[2] | For routine handling, the fume hood is the primary control. A respirator must be available for spill cleanup or a significant failure of engineering controls. Users must be fit-tested and trained.[2][8] |
| Feet | Closed-toe Shoes | Leather or chemical-resistant material | Protects feet from spills and dropped items. |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The following workflow should be adopted for all procedures involving 3-Fluoropyridine-4-carbohydrazide.
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- 8. arxada.com [arxada.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
